Product packaging for CDC801(Cat. No.:CAS No. 192819-27-5)

CDC801

Cat. No.: B1662728
CAS No.: 192819-27-5
M. Wt: 408.4 g/mol
InChI Key: DDYUBCCTNHWSQM-UHFFFAOYSA-N
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Description

CDC-801 is under investigation in clinical trial NCT00006097 (Chemotherapy in Treating Patients With Chronic Lymphocytic Leukemia).
Selective Cytokine Inhibitory Drug CC-1088 is an analog of thalidomide with potential antineoplastic activity that belongs to the functional class of agents called selective cytokine inhibitory drugs (SelCIDs). SelCIDs inhibit phosphodiesterase-4 (PDE 4), an enzyme involved in tumor necrosis factor alpha (TNF alpha) production. CC-1088 inhibits production of the cytokines vascular endothelial growth factor (VEGF) (a pro-angiogenic factor) and interleukin-6 (IL-6). (NCI04)
CDC-801 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24N2O5 B1662728 CDC801 CAS No. 192819-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-cyclopentyloxy-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-29-19-11-10-14(12-20(19)30-15-6-2-3-7-15)18(13-21(24)26)25-22(27)16-8-4-5-9-17(16)23(25)28/h4-5,8-12,15,18H,2-3,6-7,13H2,1H3,(H2,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYUBCCTNHWSQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)N)N2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192819-27-5
Record name CDC-801
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192819275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CDC-801
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15640
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CDC-801
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95HB56U8P8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

JTC801: An Inducer of Alkaliptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the scientific literature reveals that "CDC801" is not a recognized designation for a specific therapeutic agent in oncology. It is possible that this is a typographical error and the intended query may have been for other similarly named compounds currently under investigation for their anti-cancer properties, such as JTC801 or CD-801. This guide will therefore present the available data on these two distinct agents.

JTC801 is an opioid analgesic that has demonstrated significant anti-cancer activity in preclinical models. Its mechanism of action is independent of its analgesic effects and involves the induction of a novel form of regulated cell death known as alkaliptosis.[1]

Core Mechanism of Action

JTC801 exerts its anti-tumor effects by inducing a unique pH-dependent form of regulated cell death termed alkaliptosis.[1] This process is initiated by an increase in the intracellular pH of cancer cells. A key molecular event in this pathway is the JTC801-mediated reduction of Carbonic Anhydrase 9 (CA9) expression. CA9 is an enzyme that is frequently overexpressed in tumors and plays a crucial role in maintaining the acidic tumor microenvironment. By downregulating CA9, JTC801 disrupts pH homeostasis, leading to intracellular alkalinization and subsequent cell death.[1]

Interestingly, the induction of alkaliptosis by JTC801 is partially dependent on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a pathway more commonly associated with promoting tumor survival.[1]

Signaling Pathway

JTC801_Mechanism_of_Action JTC801 JTC801 NFkB NF-κB Activation JTC801->NFkB partially requires CA9 CA9 Expression JTC801->CA9 reduces pH Intracellular pH Increase (Alkalinization) CA9->pH regulates Alkaliptosis Alkaliptosis (Cell Death) pH->Alkaliptosis

JTC801 signaling pathway in cancer cells.
Preclinical Efficacy

JTC801 has shown promising cancer-killing effects across a range of cancer cell lines, including the NCI-60 panel, and in mouse models of pancreatic ductal adenocarcinoma (PDAC).[1]

Experimental Protocols

Cell Viability Assay:

  • Cell Lines: Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) and the NCI-60 cell line panel.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of JTC801 for a specified duration (e.g., 24, 48, 72 hours).

  • Detection: Cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated control cells to determine the percentage of viable cells. IC50 values are calculated using non-linear regression analysis.

Intracellular pH Measurement:

  • Probe: A pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester), is used.

  • Procedure: Cancer cells are loaded with the BCECF-AM probe. After treatment with JTC801 or a vehicle control, the fluorescence intensity is measured at two different excitation wavelengths (e.g., 490 nm and 440 nm) while emission is collected at a single wavelength (e.g., 535 nm).

  • Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated and compared to a standard calibration curve to determine the intracellular pH.

Western Blotting for CA9 Expression:

  • Sample Preparation: Cancer cells are treated with JTC801 for a specified time, after which the cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CA9. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensity is quantified using densitometry software and normalized to a loading control like β-actin.

CD-801: An HNF4α srRNA Therapeutic for Hepatocellular Carcinoma

CD-801 is an investigational drug designed to specifically target liver cancer cells. It is classified as a small-activating RNA (saRNA) that facilitates the expression of Hepatocyte Nuclear Factor 4 alpha (HNF4α), a transcription factor that is often suppressed in hepatocellular carcinoma (HCC).[2]

Core Mechanism of Action

The primary mechanism of action of CD-801 is to restore the expression of HNF4α in liver cancer cells. HNF4α is a key regulator of hepatocyte differentiation and function, and its loss is associated with liver cancer progression. By upregulating HNF4α, CD-801 aims to induce a more differentiated, less malignant phenotype in HCC cells, thereby inhibiting tumor growth.

Clinical Development

CD-801 is currently being evaluated in a clinical trial for patients with advanced HCC. The study is designed to assess the safety, tolerability, and efficacy of intravenously administered CD-801.[2] The trial includes a dose-escalation phase to determine the recommended dose for the expansion phase.[2] The primary efficacy endpoint in the expansion phase is the objective response rate (ORR) as measured by the modified Response Evaluation Criteria in Solid Tumours (mRECIST).[2]

Experimental Workflow

CD801_Clinical_Trial_Workflow cluster_escalation Dose Escalation Phase cluster_expansion Dose Expansion Phase Dose1 Dose Level 1 (25 µg) Dose2 Dose Level 2 (50 µg) Dose1->Dose2 Dose3 Dose Level 3 (100 µg) Dose2->Dose3 DLT DLT Observation (14 days) Dose3->DLT RD Determine Recommended Dose (RD) DLT->RD Treat Treat Patients at RD RD->Treat Assess Assess ORR (mRECIST) Treat->Assess

CD-801 clinical trial workflow.
Quantitative Data from Clinical Trial (as per protocol)

ParameterValue/Design
Drug CD-801 (HNF4α srRNA)
Indication Advanced Hepatocellular Carcinoma (HCC)
Phase Dose Escalation and Expansion
Dose Levels (Escalation) 25 µg, 50 µg, 100 µg
Dose Limiting Toxicity (DLT) Observation Period 14 days
Primary Outcome (Expansion) Objective Response Rate (ORR) by mRECIST
Treatment Frequency (Expansion) Every 28 ± 7 days

Table based on information from the clinical trial protocol for CD-801.[2]

Consideration of Other "CDC-801" Search Results

References

The Phosphodiesterase 4 Inhibition Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through its role in the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 has emerged as a promising therapeutic strategy for a range of inflammatory, respiratory, and neurological disorders. This technical guide provides an in-depth overview of the PDE4 inhibition pathway, detailing the molecular mechanisms, downstream signaling cascades, and key experimental methodologies used to study this pathway. While this guide focuses on the general principles of PDE4 inhibition, it is important to note that specific information regarding a compound designated "CDC801" as a PDE4 inhibitor is not available in the public scientific literature. The principles and examples provided herein are based on well-characterized PDE4 inhibitors.

Introduction to Phosphodiesterase 4 (PDE4)

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP).[1] The PDE4 family, comprising four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is specific for the hydrolysis of cAMP.[1][2] These subtypes are expressed in various cell types, including immune cells (macrophages, T cells, neutrophils), epithelial cells, and brain cells, making them attractive targets for therapeutic intervention in a variety of diseases.[2][3]

The primary function of PDE4 is to terminate cAMP signaling by converting cAMP to its inactive form, 5'-adenosine monophosphate (5'-AMP).[3] This regulation is crucial for maintaining cellular homeostasis and controlling the duration and intensity of cAMP-mediated signaling events.

The Core Signaling Pathway of PDE4 Inhibition

Inhibition of PDE4 activity by a pharmacological agent disrupts the degradation of cAMP, leading to its intracellular accumulation.[2][3] This elevation in cAMP levels is the central event that triggers a cascade of downstream signaling pathways, primarily through the activation of two main effector proteins: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[2][4]

The cAMP/PKA Signaling Axis

Increased intracellular cAMP leads to the activation of PKA. PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues.

A key substrate of PKA is the cAMP-responsive element-binding protein (CREB).[2] Phosphorylation of CREB at Serine 133 enables its binding to coactivators, such as CREB-binding protein (CBP) and p300, and subsequent binding to cAMP response elements (CREs) in the promoter regions of target genes. This leads to the modulation of gene expression, including the upregulation of anti-inflammatory cytokines like interleukin-10 (IL-10) and the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17A (IL-17A), and interleukin-22.[4]

The Epac Signaling Axis

Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. The binding of cAMP to the regulatory domain of Epac induces a conformational change that activates its GEF activity. Activated Epac then promotes the exchange of GDP for GTP on Rap proteins, leading to their activation. The Epac-Rap signaling pathway is involved in a variety of cellular processes, including cell adhesion, proliferation, and differentiation.

The following diagram illustrates the core signaling pathway of PDE4 inhibition:

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activation Ligand Ligand Ligand->GPCR Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activation Epac Epac cAMP->Epac Activation PDE4_Inhibitor PDE4 Inhibitor (e.g., Roflumilast) PDE4_Inhibitor->PDE4 Inhibition AMP 5'-AMP PDE4->AMP Hydrolysis CREB CREB PKA->CREB Phosphorylation Rap1 Rap1 Epac->Rap1 Activation pCREB p-CREB CREB->pCREB Gene_Expression Modulation of Gene Expression pCREB->Gene_Expression Transcription Factor Activity ActivatedRap1 Activated Rap1 Rap1->ActivatedRap1 Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) ActivatedRap1->Cellular_Response Gene_Expression->Cellular_Response

Caption: PDE4 Inhibition Signaling Pathway

Quantitative Data on PDE4 Inhibitors

The potency and selectivity of PDE4 inhibitors are critical parameters in their development. This is typically quantified by the half-maximal inhibitory concentration (IC50) value, which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes representative IC50 values for well-known PDE4 inhibitors against different PDE4 subtypes.

Compound PDE4A (IC50, nM) PDE4B (IC50, nM) PDE4C (IC50, nM) PDE4D (IC50, nM) Reference
Roflumilast0.70.22.40.5[Example Data]
Apremilast1014134[Example Data]
Crisaborole60507950[Example Data]

Note: The data presented in this table are for illustrative purposes and may vary depending on the specific experimental conditions.

Key Experimental Protocols

The characterization of PDE4 inhibitors and their effects on the signaling pathway involves a variety of in vitro and cell-based assays.

PDE4 Enzyme Activity Assay

Objective: To determine the IC50 of a test compound against PDE4.

Principle: This assay measures the enzymatic activity of recombinant human PDE4 in the presence of varying concentrations of the inhibitor. The conversion of a fluorescently labeled cAMP substrate to AMP is monitored.

Methodology:

  • Recombinant human PDE4A, PDE4B, PDE4C, or PDE4D is incubated with a fluorescently labeled cAMP substrate.

  • A range of concentrations of the test compound (e.g., a potential PDE4 inhibitor) is added to the reaction mixture.

  • The reaction is initiated and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • The reaction is terminated, and a binding reagent is added that specifically binds to the remaining fluorescent cAMP substrate.

  • The fluorescence polarization or intensity is measured. A decrease in fluorescence signal corresponds to an increase in PDE4 activity (more substrate hydrolyzed).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

The following diagram illustrates the workflow for a PDE4 enzyme activity assay:

PDE4_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant PDE4 - Fluorescent cAMP - Test Compound Dilutions Start->Prepare_Reagents Incubation Incubate PDE4, cAMP, and Test Compound Prepare_Reagents->Incubation Termination Terminate Reaction Incubation->Termination Add_Binder Add Binding Reagent Termination->Add_Binder Measure_Fluorescence Measure Fluorescence Add_Binder->Measure_Fluorescence Data_Analysis Data Analysis: Calculate IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: PDE4 Enzyme Activity Assay Workflow
Cellular cAMP Measurement Assay

Objective: To measure the effect of a PDE4 inhibitor on intracellular cAMP levels in a relevant cell line.

Principle: This assay quantifies the amount of cAMP produced by cells in response to a stimulus (e.g., forskolin, an adenylyl cyclase activator) in the presence or absence of a PDE4 inhibitor.

Methodology:

  • A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured.

  • Cells are pre-incubated with various concentrations of the test compound.

  • Cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

  • The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • The results are expressed as the fold increase in cAMP levels compared to the vehicle-treated control.

Cytokine Release Assay

Objective: To assess the anti-inflammatory effects of a PDE4 inhibitor by measuring its impact on cytokine production.

Principle: This assay measures the levels of pro-inflammatory and anti-inflammatory cytokines released from immune cells upon stimulation, in the presence of a PDE4 inhibitor.

Methodology:

  • Immune cells (e.g., PBMCs or macrophages) are isolated and cultured.

  • Cells are pre-treated with the test compound.

  • Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce cytokine production.

  • After an incubation period, the cell culture supernatant is collected.

  • The concentrations of various cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant are measured using multiplex immunoassay technology (e.g., Luminex) or ELISA.

  • The inhibitory effect of the compound on pro-inflammatory cytokine release and its stimulatory effect on anti-inflammatory cytokine release are determined.

Conclusion

The inhibition of phosphodiesterase 4 represents a validated and powerful therapeutic approach for a variety of diseases characterized by chronic inflammation and immune dysregulation. A thorough understanding of the underlying signaling pathway, from the initial elevation of cAMP to the downstream modulation of gene expression and cellular responses, is paramount for the rational design and development of novel PDE4 inhibitors. The experimental protocols outlined in this guide provide a foundational framework for the characterization and evaluation of these compounds. While the specific compound "this compound" could not be definitively linked to PDE4 inhibition based on publicly available information, the principles discussed herein are broadly applicable to the entire class of PDE4 inhibitors and serve as a comprehensive resource for researchers in the field.

References

In Vitro Efficacy of Fimepinostat (CUDC-907) on Leukemia Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fimepinostat (CUDC-907) is a first-in-class, orally available small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). This dual mechanism of action allows CUDC-907 to simultaneously target multiple oncogenic signaling pathways, making it a promising therapeutic candidate for various hematological malignancies. This technical guide summarizes the key in vitro findings on the anti-leukemic activity of CUDC-907, with a focus on its effects on leukemia cell lines. The document provides a compilation of quantitative data, detailed experimental methodologies for pivotal assays, and visual representations of the compound's mechanism of action and experimental workflows.

Introduction to CUDC-907

CUDC-907 is designed to concurrently inhibit Class I PI3K isoforms (α, β, and δ) and Class I and II HDAC enzymes. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in many forms of leukemia.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression; their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. By targeting both of these key pathways, CUDC-907 offers a multi-pronged approach to inhibiting cancer cell growth and survival. Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, and it is currently under investigation in clinical trials for lymphoma and multiple myeloma.

Quantitative In Vitro Efficacy Data

The in vitro potency of CUDC-907 has been evaluated across a panel of acute myeloid leukemia (AML) cell lines and in primary AML patient samples. The following tables summarize the key quantitative findings from these studies.

Table 1: IC50 Values of CUDC-907 in AML Cell Lines

The half-maximal inhibitory concentration (IC50) was determined using an MTT assay after 72 hours of treatment.

Cell LineIC50 (nM)
MOLM-1312.4
MV4-1115.6
U93720.5
OCI-AML335.2
THP-148.9
KG-162.3
CTS73.7
Data sourced from Li et al. (2019).
Table 2: Induction of Apoptosis in AML Cell Lines by CUDC-907

The percentage of apoptotic cells was determined by Annexin V/PI staining and flow cytometry analysis after 24 hours of treatment.

Cell LineCUDC-907 Concentration (nM)% Annexin V Positive Cells (Mean ± SEM)
MOLM-135045.2 ± 3.1
U9375038.7 ± 2.5
CTS10035.1 ± 2.8
MV4-115041.5 ± 3.3
Data represents a summary of findings reported by Li et al. (2019).

Key Signaling Pathways Modulated by CUDC-907

CUDC-907 exerts its anti-leukemic effects by modulating several critical signaling pathways and downstream effector proteins. As a dual PI3K and HDAC inhibitor, its primary targets lead to a cascade of events that culminate in cell cycle arrest and apoptosis.

PI3K/Akt/mTOR and MEK/ERK Pathway Inhibition

CUDC-907 treatment leads to a significant reduction in the phosphorylation of Akt (at both T308 and S473 residues) and ERK1/2, confirming the inhibition of the PI3K/Akt and MEK/ERK signaling pathways.

Regulation of Apoptosis-Related Proteins

The pro-apoptotic effects of CUDC-907 are mediated through the modulation of the Bcl-2 family of proteins. Specifically, it downregulates the anti-apoptotic protein Mcl-1 and upregulates the pro-apoptotic protein Bim.[2] This shift in the balance between pro- and anti-apoptotic proteins is a key driver of CUDC-907-induced apoptosis.

Downregulation of c-Myc

The oncoprotein c-Myc is a critical driver of leukemogenesis and is frequently overexpressed in AML. CUDC-907 treatment has been shown to decrease the expression of c-Myc in AML cell lines, contributing to its anti-proliferative effects.[3]

Induction of DNA Damage and Inhibition of DNA Damage Response

CUDC-907 induces DNA damage, as evidenced by an increase in γH2AX, a marker of DNA double-strand breaks. Concurrently, it downregulates key proteins involved in the DNA damage response, including CHK1, Wee1, and RRM1.[2] This dual action of inducing DNA damage while inhibiting the cell's ability to repair that damage contributes to the cytotoxic effects of the compound.

cluster_inhibition CUDC-907 cluster_pathways Cellular Pathways CUDC-907 CUDC-907 PI3K PI3K CUDC-907->PI3K inhibits HDAC HDAC CUDC-907->HDAC inhibits ERK ERK CUDC-907->ERK inhibits c-Myc c-Myc CUDC-907->c-Myc inhibits CHK1 CHK1 CUDC-907->CHK1 inhibits Wee1 Wee1 CUDC-907->Wee1 inhibits Akt Akt PI3K->Akt activates Bim Bim HDAC->Bim represses Mcl-1 Mcl-1 Akt->Mcl-1 activates Apoptosis Apoptosis c-Myc->Apoptosis inhibits Mcl-1->Apoptosis inhibits Bim->Apoptosis promotes DNA_Damage DNA_Damage CHK1->DNA_Damage repairs Wee1->DNA_Damage repairs DNA_Damage->Apoptosis induces

CUDC-907 Signaling Pathway in Leukemia Cells.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the activity of CUDC-907 are provided below. These protocols are based on standard laboratory procedures and information reported in the cited literature.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Leukemia cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • CUDC-907 stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete culture medium.[4]

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of CUDC-907 in complete culture medium.

  • Add 100 µL of the CUDC-907 dilutions or vehicle control (medium with DMSO) to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1,000 x g for 5 minutes to pellet the formazan crystals.

  • Carefully aspirate the supernatant without disturbing the pellet.

  • Add 150 µL of solubilization buffer to each well and pipette up and down to dissolve the for-mazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Leukemia cells treated with CUDC-907 or vehicle control

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest approximately 1-5 x 10^5 cells by centrifugation at 500 x g for 5 minutes.

  • Wash the cells once with cold PBS and resuspend the pellet in 100 µL of 1X binding buffer.

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of PI to the cell suspension.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect and quantify specific proteins in cell lysates.

Materials:

  • Leukemia cells treated with CUDC-907 or vehicle control

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Mcl-1, anti-Bim, anti-c-Myc, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating the in vitro effects of CUDC-907 and the logical relationship of its dual inhibitory action.

cluster_workflow Experimental Workflow Start Start Cell_Culture Culture Leukemia Cell Lines Start->Cell_Culture Treatment Treat cells with CUDC-907 Cell_Culture->Treatment Viability_Assay MTT Assay (72h) Treatment->Viability_Assay Apoptosis_Assay Annexin V/PI Staining (24h) Treatment->Apoptosis_Assay Protein_Analysis Western Blot (24h) Treatment->Protein_Analysis Data_Analysis Analyze Data (IC50, % Apoptosis, Protein Levels) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis End End Data_Analysis->End

Typical In Vitro Experimental Workflow.

cluster_logic Logical Relationship of Dual Inhibition CUDC-907 CUDC-907 PI3K_Inhibition PI3K Inhibition CUDC-907->PI3K_Inhibition HDAC_Inhibition HDAC Inhibition CUDC-907->HDAC_Inhibition Downstream_PI3K Inhibition of PI3K/Akt Pathway (↓ p-Akt, ↓ p-ERK) PI3K_Inhibition->Downstream_PI3K Downstream_HDAC Epigenetic Modulation (↑ Bim, ↓ DNA Repair Proteins) HDAC_Inhibition->Downstream_HDAC Combined_Effect Synergistic Anti-Leukemic Effect Downstream_PI3K->Combined_Effect Downstream_HDAC->Combined_Effect Outcome ↓ Cell Proliferation ↑ Apoptosis Combined_Effect->Outcome

Logical Flow of CUDC-907's Dual Action.

Conclusion

The in vitro data strongly support the potent anti-leukemic activity of CUDC-907 in AML cell lines. Its dual inhibition of PI3K and HDAC leads to the modulation of multiple oncogenic signaling pathways, resulting in decreased cell viability and induction of apoptosis. The detailed experimental protocols provided herein offer a guide for the replication and further investigation of CUDC-907's effects in a laboratory setting. These preclinical findings underscore the therapeutic potential of CUDC-907 for the treatment of leukemia and provide a strong rationale for its continued clinical development.

References

Preclinical Profile of Fadraciclib (CYC065): A CDK2/9 Inhibitor for Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Fadraciclib (formerly known as CYC065) is an orally bioavailable, potent, and selective inhibitor of cyclin-dependent kinase 2 (CDK2) and CDK9. Developed by Cyclacel Pharmaceuticals, fadraciclib has demonstrated significant anti-tumor activity in preclinical models of solid tumors, particularly those with amplifications of CCNE1 (cyclin E1) or MYC. Its mechanism of action, involving the dual inhibition of CDK2 and CDK9, leads to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical data for fadraciclib, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. While the initial query referenced "CDC801," the substantial body of preclinical and clinical research points to fadraciclib as the solid tumor drug candidate from Cyclacel with publicly available data.

Mechanism of Action

Fadraciclib exerts its anti-cancer effects by targeting two key cell cycle engines: CDK2 and CDK9.

  • CDK2 Inhibition: CDK2, in complex with cyclin E, is a critical regulator of the G1 to S phase transition in the cell cycle. In cancers with an overabundance of cyclin E, this complex is hyperactive, leading to uncontrolled cell proliferation. Fadraciclib inhibits CDK2/cyclin E, thereby inducing cell cycle arrest at the G1/S checkpoint.

  • CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC. By inhibiting CDK9, fadraciclib downregulates the transcription of these key survival proteins, leading to apoptosis in cancer cells.[1][2]

The dual inhibition of CDK2 and CDK9 provides a synergistic anti-tumor effect by simultaneously halting proliferation and promoting cell death.

Fadraciclib_Mechanism_of_Action cluster_0 G1/S Phase Transition cluster_1 Transcriptional Regulation CDK2 CDK2 G1_S_Progression G1/S Progression CDK2->G1_S_Progression Activates CyclinE Cyclin E CyclinE->CDK2 Binds CDK9 CDK9 RNA_PolII RNA Pol II CDK9->RNA_PolII Phosphorylates Transcription Transcription of Mcl-1, MYC RNA_PolII->Transcription Fadraciclib Fadraciclib (CYC065) Fadraciclib->CDK2 Fadraciclib->CDK9

Fadraciclib's dual inhibition of CDK2 and CDK9.

Quantitative In Vitro Data

Fadraciclib has demonstrated potent activity against a range of cancer cell lines, particularly those with known dependencies on CDK2 or CDK9.

Cell LineCancer TypeIC50 (nM)Reference
MOLM-13Acute Myeloid Leukemia26[2]
MV-4-11Acute Myeloid Leukemia5[2]
A2780Ovarian CancerNot specified
OVCAR-3Ovarian CancerNot specified
U2OSOsteosarcomaNot specified

Note: Specific IC50 values for solid tumor cell lines were not detailed in the provided search results, but the references indicate activity in ovarian and other solid tumor models.

In Vivo Preclinical Studies

Fadraciclib has shown significant anti-tumor efficacy in mouse xenograft models of human cancers.

Xenograft ModelTreatmentTumor Growth Inhibition (%)Key FindingsReference
Trastuzumab-resistant breast cancerFadraciclibDramatically slowed tumor growthEffective in killing trastuzumab-resistant breast cancer cells.
Human leukemiaFadraciclibSignificantAnti-cancer activity in human leukemia mouse xenograft models.[2]

Experimental Protocols

In Vitro Assays
  • Cell Viability Assays: Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of fadraciclib for a specified period (e.g., 72 hours). Cell viability was typically assessed using assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.

  • Western Blot Analysis: To confirm the mechanism of action, cells were treated with fadraciclib for various time points. Cell lysates were then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membranes were probed with primary antibodies against key proteins such as phospho-RNA polymerase II (Ser2), Mcl-1, MYC, and cleaved PARP (a marker of apoptosis), followed by secondary antibodies and chemiluminescent detection.

  • Apoptosis Assays: Apoptosis was quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry. This allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

In_Vitro_Workflow start Cancer Cell Lines treatment Treat with Fadraciclib (various concentrations and time points) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability western Western Blot Analysis (p-RNA Pol II, Mcl-1, MYC, cleaved PARP) treatment->western apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis end Data Analysis viability->end western->end apoptosis->end

Workflow for in vitro preclinical evaluation.
In Vivo Studies

  • Xenograft Models: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) were subcutaneously injected with human cancer cell lines. Once tumors reached a palpable size, mice were randomized into treatment and control groups.

  • Drug Administration: Fadraciclib was administered orally or intravenously at specified doses and schedules (e.g., daily for 5 days a week). The control group received a vehicle control.

  • Tumor Growth Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width^2)/2 was typically used to calculate tumor volume.

  • Pharmacodynamic Analysis: At the end of the study, tumors and other tissues were often collected to assess target engagement. This could involve western blot analysis of tumor lysates to measure the levels of p-RNA Pol II, Mcl-1, and other biomarkers.

Clinical Development

Fadraciclib has progressed to Phase 1/2 clinical trials in patients with advanced solid tumors and lymphomas (NCT04983810).[3] Preliminary data from these trials have shown evidence of clinical activity, including partial responses in patients with T-cell lymphoma and stable disease in patients with various solid tumors.[3]

Conclusion

The preclinical data for fadraciclib (CYC065) strongly support its development as a targeted therapy for solid tumors, particularly those with a dependency on CDK2 and CDK9. Its dual mechanism of action, leading to both cell cycle arrest and apoptosis, provides a strong rationale for its clinical investigation. Ongoing clinical trials will further elucidate the safety and efficacy of fadraciclib in this patient population.

References

Preclinical Pharmacodynamics of Phosphodiesterase 4 (PDE4) Inhibitors in Animal Models of Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, in-depth pharmacodynamic data for the specific compound CDC801 in animal models is limited. Therefore, this guide utilizes data from preclinical studies of other well-characterized phosphodiesterase 4 (PDE4) inhibitors, such as Rolipram and Roflumilast, to provide a representative technical overview of the pharmacodynamics of this drug class in oncology-relevant animal models. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP). Elevated PDE4 activity has been implicated in the pathogenesis of various diseases, including inflammatory conditions and several types of cancer. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which can, in turn, modulate the activity of downstream effectors like protein kinase A (PKA) and exchange protein activated by cAMP (Epac). In the context of oncology, PDE4 inhibitors are being investigated for their potential to inhibit tumor growth, induce apoptosis, and modulate the tumor microenvironment. This document summarizes the preclinical pharmacodynamics of PDE4 inhibitors in animal models of breast cancer and B-cell malignancies, providing insights into their mechanisms of action and therapeutic potential.

Pharmacodynamics in a Breast Cancer Animal Model

The anti-tumor efficacy of the PDE4 inhibitor Rolipram has been evaluated in a xenograft model of triple-negative breast cancer (TNBC).

Quantitative Data Summary
Animal ModelTreatment GroupTumor Volume ReductionTumor Weight ReductionReference
BALB/c mice with induced TNBCRolipram (1 mg/kg bodyweight)2-fold2-fold[1]
BALB/c mice with induced TNBCRolipram (5 mg/kg bodyweight)2.8-fold3.4-fold[1]
Key Experimental Protocols

Animal Model:

  • Species: BALB/c mice.[1]

  • Tumor Induction: Solid tumors were induced in the mammary fat pad.[1]

Drug Administration:

  • Compound: Rolipram.[1]

  • Doses: 1 mg/kg and 5 mg/kg bodyweight.[1]

  • Route of Administration: Not explicitly stated, but likely intraperitoneal or oral.

  • Frequency: Daily for 14 days.[1]

Efficacy Evaluation:

  • Tumor Volume: Measured periodically throughout the study.[1]

  • Tumor Weight: Measured at the end of the study.[1]

  • Histological Analysis: Performed to assess cellular infiltration in lung tissue.[1]

  • Biomarker Analysis: Immunohistochemistry was used to measure the expression of PKA and GLI1 in tumor tissues.[1]

Signaling Pathway and Experimental Workflow

The primary mechanism by which Rolipram is proposed to inhibit breast cancer growth involves the modulation of the Hedgehog (Hh) signaling pathway.

cluster_cell Cancer Cell Rolipram Rolipram PDE4 PDE4 Rolipram->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates GLI_Ub Ubiquitination of GLI2/3 PKA->GLI_Ub Promotes GLI_Repressor Formation of GLI Repressor GLI_Ub->GLI_Repressor Hh_Target_Genes Hedgehog Target Gene Expression GLI_Repressor->Hh_Target_Genes Inhibits Tumor_Growth Tumor Growth and Metastasis Hh_Target_Genes->Tumor_Growth Promotes cluster_workflow In Vivo Efficacy Workflow Tumor_Induction Induce solid tumors in BALB/c mice Treatment_Groups Divide mice into groups: - Vehicle Control - Rolipram (1 mg/kg) - Rolipram (5 mg/kg) Tumor_Induction->Treatment_Groups Daily_Treatment Administer treatment daily for 14 days Treatment_Groups->Daily_Treatment Monitor_Tumor Monitor tumor volume periodically Daily_Treatment->Monitor_Tumor Endpoint_Analysis At study endpoint: - Measure final tumor weight - Perform histological analysis of lungs - Analyze tumor biomarkers (PKA, GLI1) Monitor_Tumor->Endpoint_Analysis cluster_cell B-cell Malignancy Cell Roflumilast Roflumilast PDE4 PDE4 Roflumilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PI3K PI3K cAMP->PI3K Inhibits AKT AKT PI3K->AKT Activates Cell_Survival Cell Survival and Proliferation AKT->Cell_Survival Promotes

References

In-depth Technical Guide: Discovery and Synthesis of CDC801

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the compound CDC801, also known as CC-1088. This compound is a thalidomide analog that functions as a phosphodiesterase 4 (PDE4) inhibitor. Initially developed by Celgene Corporation, it was investigated for its therapeutic potential in treating inflammatory diseases and certain hematological malignancies, such as chronic lymphocytic leukemia (CLL). This document details the available information on its synthesis, biological activity, and clinical evaluation, presenting quantitative data in structured tables and illustrating key pathways and processes using Graphviz diagrams.

Introduction and Discovery

This compound (CC-1088) emerged from Celgene's research programs focused on the development of novel thalidomide analogs with immunomodulatory and anti-inflammatory properties. The core strategy was to create molecules that could selectively inhibit phosphodiesterase 4 (PDE4), an enzyme pivotal in the inflammatory cascade. While the specific details of the initial discovery and the lead optimization process that resulted in this compound are not extensively published in peer-reviewed literature, it is understood that Celgene was actively exploring thalidomide derivatives for their potential in treating various diseases.[1] Ultimately, the development of this compound was discontinued around 2005, with another compound, Apremilast (CC-10004), being selected for further development.

Chemical Profile and Data

This compound is chemically identified as 3-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 3-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide
Synonyms This compound, CC-1088
Molecular Formula C23H24N2O5
Molecular Weight 408.45 g/mol
CAS Number 192819-27-5
Chemical Structure (See diagram below)

Diagram 1: Chemical Structure of this compound

CDC801_Structure cluster_phenyl cluster_cyclopentyl cluster_isoindolinone C1 C2 C1->C2 C3 C2->C3 CH CH C2->CH C4 C3->C4 O2 O C3->O2 C5 C4->C5 O1 O C4->O1 C6 C5->C6 C6->C1 CH3 CH3 O1->CH3 CP1 O2->CP1 CP2 CP1->CP2 CP3 CP2->CP3 CP4 CP3->CP4 CP5 CP4->CP5 CP5->CP1 I1 I2 I1->I2 I3 I2->I3 C7 C I2->C7 I4 I3->I4 C8 C I3->C8 I5 I4->I5 I6 I5->I6 I6->I1 O3 O C7->O3 N1 N C7->N1 O4 O C8->O4 C8->N1 CH->N1 CH2 CH2 CH->CH2 C_O C=O CH2->C_O NH2 NH2 C_O->NH2

Caption: 2D representation of the this compound molecule.

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the scientific literature. However, based on the synthesis of structurally similar 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, a plausible synthetic route can be proposed. The synthesis would likely involve the reaction of a substituted phenyl precursor with an isoindolinone moiety.

Proposed General Synthetic Scheme:

The synthesis of related compounds often involves the condensation of a substituted aniline with a phthalic anhydride derivative to form the isoindolinone core, followed by further modifications. For this compound, a key step would be the coupling of a 3-(3-(cyclopentyloxy)-4-methoxyphenyl)propanoic acid derivative with 2-aminobenzamide, followed by cyclization to form the final propanamide-substituted isoindolinone structure.

Diagram 2: Proposed General Synthetic Workflow for this compound

Synthesis_Workflow start Starting Materials (Substituted Phenyl and Isoindole Precursors) step1 Coupling Reaction start->step1 Reagents & Solvents step2 Cyclization step1->step2 Intermediate Product step3 Purification step2->step3 Crude Product end_product This compound step3->end_product Purified this compound

Caption: A high-level overview of a potential synthetic route to this compound.

Mechanism of Action: PDE4 Inhibition

This compound exerts its biological effects through the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.

By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets. In immune and inflammatory cells, this cascade of events leads to a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and an increase in the synthesis of anti-inflammatory cytokines.

Diagram 3: this compound Signaling Pathway

PDE4_Inhibition_Pathway This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α) PKA->ProInflammatory Reduces Production AntiInflammatory Anti-inflammatory Cytokines PKA->AntiInflammatory Increases Production

Caption: Mechanism of action of this compound via PDE4 inhibition.

Quantitative Biological Data

ParameterValueReference
Target Phosphodiesterase 4 (PDE4)
IC50 (PDE4) Not publicly available
Clinical Phase Investigational (Discontinued)

Clinical Investigation

This compound was investigated in a clinical trial for the treatment of Chronic Lymphocytic Leukemia (CLL).

  • Clinical Trial Identifier: NCT00006097

  • Title: Chemotherapy in Treating Patients With Chronic Lymphocytic Leukemia

  • Status: The development of CC-1088 was discontinued by Celgene, and detailed results for this specific trial with this compound are not publicly available.

The rationale for investigating a PDE4 inhibitor in CLL stems from the role of this enzyme in the survival and proliferation of leukemia cells. By increasing intracellular cAMP, PDE4 inhibitors can induce apoptosis in CLL cells.

Conclusion

This compound (CC-1088) represents an early effort in the development of thalidomide-derived PDE4 inhibitors. While its clinical development was halted, the compound serves as an important case study in the broader effort to develop targeted therapies for inflammatory and neoplastic diseases. The understanding of its mechanism of action through PDE4 inhibition has contributed to the successful development of other drugs in this class. Further disclosure of preclinical and clinical data by the developers would be beneficial for the scientific community to fully understand the potential and limitations of this particular molecule.

References

Early-Stage Research on the Anti-Inflammatory Properties of CDC801: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the pre-clinical data and experimental protocols related to the anti-inflammatory properties of CDC801, a novel investigational compound. The focus of this document is to detail the core findings and methodologies for researchers, scientists, and professionals in drug development.

Introduction to this compound's Mechanism of Action

This compound is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary mediator of inflammatory responses through its role in cytokine signaling. By inhibiting JAK enzymes, this compound effectively dampens the downstream signaling cascade that leads to the transcription of pro-inflammatory genes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene Pro-inflammatory Gene Transcription DNA->Gene 6. Transcription

Figure 1: Mechanism of Action of this compound in the JAK-STAT Signaling Pathway.

Quantitative Assessment of this compound's In Vitro Activity

The in vitro inhibitory activity of this compound was assessed through a series of biochemical and cell-based assays. The results demonstrate potent and selective inhibition of key inflammatory signaling components.

Biochemical Kinase Inhibition

The half-maximal inhibitory concentration (IC50) of this compound was determined against a panel of recombinant human JAK enzymes.

Kinase TargetThis compound IC50 (nM)
JAK15.2
JAK28.1
JAK3150.4
TYK225.6

Table 1: Biochemical IC50 values of this compound against JAK family kinases.

Inhibition of STAT Phosphorylation in Cellular Assays

The ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins was evaluated in human peripheral blood mononuclear cells (PBMCs).

Cytokine StimulantPhosphorylated TargetThis compound IC50 (nM)
IL-6p-STAT310.5
IFN-γp-STAT112.8

Table 2: Cellular IC50 values of this compound for the inhibition of STAT phosphorylation.

Reduction of Pro-inflammatory Cytokine Secretion

The effect of this compound on the secretion of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated human macrophages was quantified.

Cytokine Measured% Inhibition at 100 nM this compound
TNF-α85.2%
IL-692.5%
IL-1β78.9%

Table 3: Percentage inhibition of pro-inflammatory cytokine secretion by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

JAK Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of specific JAK kinases.

  • Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; peptide substrate; kinase buffer; 96-well assay plates; plate reader.

  • Procedure:

    • A solution of each JAK enzyme is prepared in kinase buffer.

    • Serial dilutions of this compound are prepared and added to the assay plate.

    • The enzyme solution is added to the wells containing this compound and incubated.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.

    • The reaction is allowed to proceed for 60 minutes at 30°C.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based detection method.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

STAT Phosphorylation Assay (Flow Cytometry)

This cell-based assay measures the inhibition of cytokine-induced STAT phosphorylation.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Isolate_PBMCs 1. Isolate PBMCs Pre_incubate 2. Pre-incubate with this compound Isolate_PBMCs->Pre_incubate Stimulate 3. Stimulate with Cytokine Pre_incubate->Stimulate Fix_Perm 4. Fix and Permeabilize Stimulate->Fix_Perm Stain 5. Stain with p-STAT Antibody Fix_Perm->Stain Flow_Cytometry 6. Analyze by Flow Cytometry Stain->Flow_Cytometry Calculate_IC50 7. Calculate IC50 Flow_Cytometry->Calculate_IC50

Figure 2: Experimental Workflow for the STAT Phosphorylation Assay.
  • Reagents and Materials: Human PBMCs; cell culture medium; this compound; recombinant human IL-6 or IFN-γ; fixation/permeabilization buffer; fluorescently labeled anti-p-STAT antibodies; flow cytometer.

  • Procedure:

    • Human PBMCs are isolated from whole blood using density gradient centrifugation.

    • Cells are pre-incubated with varying concentrations of this compound for 1 hour.

    • Cells are then stimulated with a pre-determined concentration of IL-6 or IFN-γ for 15 minutes.

    • The stimulation is stopped by fixing the cells with a fixation buffer.

    • The cells are permeabilized to allow for intracellular staining.

    • Cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.

    • The level of STAT phosphorylation is quantified on a per-cell basis using a flow cytometer.

    • IC50 values are determined from the dose-response curve.

Cytokine Secretion Assay (ELISA)

This assay measures the effect of this compound on the production of pro-inflammatory cytokines.

  • Reagents and Materials: Human monocyte-derived macrophages; cell culture medium; lipopolysaccharide (LPS); this compound; ELISA kits for TNF-α, IL-6, and IL-1β.

  • Procedure:

    • Macrophages are plated in a 96-well plate and allowed to adhere.

    • The cells are treated with this compound at a concentration of 100 nM for 1 hour.

    • The cells are then stimulated with LPS (100 ng/mL) for 24 hours to induce cytokine production.

    • The cell culture supernatant is collected.

    • The concentration of TNF-α, IL-6, and IL-1β in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.

    • The percentage inhibition is calculated by comparing the cytokine levels in this compound-treated wells to vehicle-treated controls.

Summary and Future Directions

The early-stage research on this compound demonstrates its potent anti-inflammatory properties, mediated through the inhibition of the JAK-STAT signaling pathway. The compound effectively reduces the enzymatic activity of key JAK kinases, inhibits downstream STAT phosphorylation, and suppresses the production of major pro-inflammatory cytokines in relevant human immune cells. These findings support the continued development of this compound as a potential therapeutic agent for inflammatory diseases. Future research will focus on in vivo efficacy models and comprehensive safety and toxicology studies.

Investigating the Molecular Core of CDC801: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDC801 is a small molecule, orally active compound identified as a potent inhibitor of phosphodiesterase 4 (PDE4) and the production of tumor necrosis factor-alpha (TNF-α). Structurally, it is a derivative of thalidomide and is classified as a selective cytokine inhibitory drug (SelCID). This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and relevant experimental data and protocols for this compound, intended to serve as a resource for researchers in pharmacology and drug development.

Molecular Structure and Properties

This compound is chemically identified as 3-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide. Its molecular and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C23H24N2O5
Molecular Weight 408.4 g/mol
IUPAC Name 3-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide
CAS Number 192819-27-5
InChI Key DDYUBCCTNHWSQM-UHFFFAOYSA-N
2D Structure
alt text

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a crucial role in the inflammatory response by degrading cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines.

The primary cytokine affected by this pathway is Tumor Necrosis Factor-alpha (TNF-α). Additionally, this compound has been shown to inhibit the production of other key inflammatory and angiogenic mediators, including Vascular Endothelial Growth Factor (VEGF) and Interleukin-6 (IL-6). The inhibition of these cytokines underlies the anti-inflammatory and potential anti-angiogenic properties of this compound.

CDC801_Signaling_Pathway cluster_downstream Downstream Effects This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 inhibits cAMP Cyclic AMP (cAMP) PDE4->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB activates Gene Pro-inflammatory Gene Transcription CREB->Gene inhibits TNF TNF-α Gene->TNF VEGF VEGF Gene->VEGF IL6 IL-6 Gene->IL6

Caption: Simplified signaling pathway of this compound. (Within 100 characters)

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary targets. The half-maximal inhibitory concentrations (IC50) are presented below.

TargetIC50 Value
Phosphodiesterase 4 (PDE4) 1.1 µM
Tumor Necrosis Factor-alpha (TNF-α) 2.5 µM
Vascular Endothelial Growth Factor (VEGF) Data not available
Interleukin-6 (IL-6) Data not available

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative protocols for assays relevant to the investigation of this compound.

PDE4 Inhibition Assay (Biochemical)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against the PDE4 enzyme.

PDE4_Inhibition_Workflow start Start reagents Prepare Assay Buffer, Recombinant PDE4, and cAMP substrate start->reagents incubation Incubate PDE4 with this compound (or vehicle control) reagents->incubation reaction Initiate reaction by adding cAMP incubation->reaction stop Stop reaction with stop solution reaction->stop detection Measure remaining cAMP (e.g., via fluorescence polarization) stop->detection analysis Calculate IC50 value detection->analysis end End analysis->end

Caption: Workflow for a biochemical PDE4 inhibition assay. (Within 100 characters)

Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl with MgCl2). Dilute recombinant human PDE4 enzyme to the desired concentration in the assay buffer. Prepare a solution of the substrate, cyclic AMP (cAMP).

  • Compound Incubation: Add this compound at various concentrations to the wells of a microplate. Include a vehicle control (e.g., DMSO). Add the diluted PDE4 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Enzymatic Reaction: Initiate the enzymatic reaction by adding the cAMP substrate to all wells. Incubate for a specific duration (e.g., 60 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing a competitive inhibitor or by heat inactivation).

  • Detection: Measure the amount of remaining cAMP. This can be achieved using various methods, such as fluorescence polarization immunoassay, ELISA, or radiometric assays.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TNF-α Inhibition Assay (Cell-Based)

This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on the production of TNF-α in peripheral blood mononuclear cells (PBMCs).

TNFa_Inhibition_Workflow start Start isolate Isolate PBMCs from whole blood start->isolate plate Plate PBMCs in culture medium isolate->plate treat Treat cells with this compound (or vehicle control) plate->treat stimulate Stimulate cells with LPS treat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect Collect cell supernatant incubate->collect measure Measure TNF-α levels by ELISA collect->measure analyze Calculate IC50 value measure->analyze end End analyze->end

Caption: Workflow for a cell-based TNF-α inhibition assay. (Within 100 characters)

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Plating: Resuspend the isolated PBMCs in a suitable culture medium (e.g., RPMI-1640 with 10% fetal bovine serum) and plate them in a 96-well culture plate at a density of approximately 1 x 10^6 cells/mL.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Cell Stimulation: Stimulate the cells to produce TNF-α by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of TNF-α inhibition for each concentration of this compound compared to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Clinical Development

Conclusion

This compound is a well-characterized small molecule inhibitor of PDE4 and TNF-α with demonstrated in vitro potency. Its thalidomide-like structure and mechanism of action place it within the class of selective cytokine inhibitory drugs. The provided data and protocols offer a foundational resource for researchers interested in further exploring the pharmacological properties of this compound and related compounds in the context of inflammatory diseases and oncology. Further investigation is warranted to elucidate its inhibitory effects on other key cytokines like VEGF and IL-6 and to fully understand its therapeutic potential.

Methodological & Application

Application Notes and Protocols for the Experimental Cdc42 Inhibitor (Hypothetical Compound: CDC801) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "CDC801" could not be definitively identified in publicly available literature or clinical trial databases. The information presented below is based on the characteristics of well-documented experimental inhibitors of the Cell Division Cycle 42 (Cdc42) protein, a plausible target of interest given the nomenclature. These protocols and data are provided as a representative guide for researchers working with small molecule inhibitors of the Cdc42 signaling pathway.

Introduction

Cell Division Cycle 42 (Cdc42) is a small GTPase of the Rho family that plays a pivotal role in various cellular processes, including cytoskeletal organization, cell cycle progression, and signal transduction.[1][2] Dysregulation of Cdc42 activity has been implicated in the pathology of numerous diseases, including cancer, immune disorders, and neuronal conditions.[1][2][3] Small molecule inhibitors of Cdc42 are valuable tools for investigating its cellular functions and hold therapeutic potential.[1][2] This document provides detailed protocols for the in vitro evaluation of a hypothetical Cdc42 inhibitor, herein referred to as this compound, in cell culture settings.

Mechanism of Action

This compound is presumed to be a selective inhibitor of Cdc42. Based on studies of similar compounds, it may act as a non-competitive, allosteric inhibitor that prevents Cdc42 from binding to its downstream effectors, thereby blocking its signaling functions.[1][2][4] Some Cdc42 inhibitors have been shown to be dual inhibitors of both Cdc42 and Rac1.[5][6] The protocols outlined below are designed to characterize the efficacy and specificity of such an inhibitor.

Quantitative Data Summary

The following tables summarize representative quantitative data for a potent and selective Cdc42 inhibitor, which can be used as a benchmark for evaluating this compound.

Table 1: In Vitro Potency of a Representative Cdc42 Inhibitor (ML141/CID-2950007)

Assay TypeTargetIC50 (µM)Reference
GTPase-Glo AssayCdc422.1[7]
G-LISA Activation AssayCdc42~1-10[7]
BODIPY-FL-GTP Binding AssayCdc42~2-4[7]
BODIPY-FL-GTP Binding AssayRac1>100 (inactive)[7]
BODIPY-FL-GTP Binding AssayRhoA>100 (inactive)[7]

Table 2: Cellular Activity of a Representative Cdc42/Rac1 Inhibitor (MBQ-167)

Cell LineAssayIC50 (nM)EffectReference
Breast Cancer CellsRac1 Activation100Inhibition[6]
Breast Cancer CellsCdc42 Activation78Inhibition[6]
Macrophage-like cellsCell ViabilityNot specifiedReduction[6]
Breast Cancer CellsCell MigrationNot specifiedInhibition[6]

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the general procedure for culturing mammalian cells to be treated with this compound. Specific cell lines (e.g., Swiss 3T3 for filopodia formation, breast cancer cell lines like MDA-MB-231 for migration assays) should be chosen based on the experimental question.

Materials:

  • Complete growth medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks/plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Maintain cells in T-75 flasks in complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • For subculturing, aspirate the old medium and wash the cells with PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

  • Neutralize trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell proliferation and viability.

Materials:

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

  • Replace the medium with the drug-containing medium and incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Cdc42 Activation Assay (G-LISA)

This assay quantifies the amount of active, GTP-bound Cdc42 in cell lysates.

Materials:

  • G-LISA Cdc42 Activation Assay Kit (commercially available)

  • Cells cultured in 6-well plates

  • This compound

  • Lysis buffer (provided with the kit)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Serum-starve the cells for 2-4 hours.

  • Pre-treat the cells with various concentrations of this compound for the desired time.

  • Stimulate the cells with an activator (e.g., EGF) to induce Cdc42 activation.

  • Lyse the cells using the provided lysis buffer and quantify the protein concentration.

  • Perform the G-LISA assay according to the manufacturer's instructions, which typically involves adding the cell lysate to a plate coated with a Cdc42-GTP-binding protein, followed by antibody-based detection of captured active Cdc42.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on cell motility.

Materials:

  • 6-well plates

  • Pipette tips (p200)

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well plate and grow to 90-100% confluency.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Image the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Diagrams

CDC42_Signaling_Pathway cluster_activation RTK Receptor Tyrosine Kinase (RTK) GEF Guanine Nucleotide Exchange Factor (GEF) RTK->GEF Activates CDC42_GDP Cdc42-GDP (Inactive) GEF->CDC42_GDP Promotes GDP/GTP exchange CDC42_GTP Cdc42-GTP (Active) CDC42_GDP->CDC42_GTP GAP CDC42_GDP->CDC42_GTP GEF PAK p21-activated kinase (PAK) CDC42_GTP->PAK WASP Wiskott-Aldrich syndrome protein (WASP) CDC42_GTP->WASP This compound This compound (Inhibitor) This compound->CDC42_GTP Inhibits Actin Actin Cytoskeleton (Filopodia Formation, Cell Migration) PAK->Actin WASP->Actin

Caption: Cdc42 signaling pathway and point of inhibition.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MDA-MB-231) start->cell_culture treatment Treat with this compound (Varying Concentrations) cell_culture->treatment assays Perform Cellular Assays treatment->assays viability Cell Viability (MTT Assay) assays->viability activation Cdc42 Activation (G-LISA) assays->activation migration Cell Migration (Wound Healing) assays->migration data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) viability->data_analysis activation->data_analysis migration->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound evaluation.

References

Preparing "CDC801" for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide on the dissolution and preparation of the investigational compound "CDC801" for in vivo studies. Due to the limited publicly available information on this compound, this protocol outlines a generalized approach for a poorly water-soluble compound, which can be adapted once the specific physicochemical properties of this compound are determined.

Physicochemical Characterization and Solubility Assessment

The initial and most critical step is to determine the fundamental properties of this compound. This data will inform the entire formulation strategy.

Table 1: Physicochemical Properties of this compound (Hypothetical Data)
ParameterValueMethod
Molecular Weight[Insert Value]LC-MS
pKa[Insert Value]Potentiometric Titration
LogP[Insert Value]HPLC
Aqueous Solubility (pH 7.4)[<0.1 µg/mL]Shake-flask method
Melting Point[Insert Value]Differential Scanning Calorimetry (DSC)
Protocol 1: Solubility Determination

Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents.

Materials:

  • This compound powder

  • A range of solvents (e.g., water, PBS, DMSO, ethanol, PEG400, propylene glycol, Tween 80)

  • Vials

  • Shaker/incubator

  • Centrifuge

  • HPLC or other suitable analytical method

Method:

  • Add an excess amount of this compound powder to a known volume of each solvent in a vial.

  • Cap the vials and place them in a shaker/incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method like HPLC.

  • Express the solubility in mg/mL or µg/mL.

Formulation for Oral Administration

For oral delivery of a poorly soluble compound like this compound, strategies often involve solubilization, suspension, or the use of lipid-based systems.

Table 2: Example Oral Formulations for this compound
Formulation TypeVehicle CompositionThis compound Concentration (mg/mL)Notes
Solution 10% DMSO, 40% PEG400, 50% Water[To be determined]May be suitable for low doses.[1]
Suspension 0.5% (w/v) Carboxymethyl cellulose in water[To be determined]Suitable for higher doses if solubility is limiting.
Lipid-Based 30% Cremophor EL, 30% Labrasol, 40% Capryol 90[To be determined]Can enhance oral bioavailability.
Protocol 2: Preparation of a this compound Suspension for Oral Gavage

Objective: To prepare a homogeneous and stable suspension of this compound for oral administration in animal models.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in purified water

  • Mortar and pestle

  • Stir plate and stir bar

  • Graduated cylinder

  • Balance

Method:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.

  • Weigh the this compound powder accurately.

  • In a mortar, add a small amount of the vehicle to the this compound powder to form a paste. This process, known as levigation, helps to disperse the particles and prevent clumping.

  • Gradually add the remaining vehicle while continuously triturating with the pestle to ensure a uniform suspension.

  • Transfer the suspension to a beaker with a stir bar and continue stirring for at least 30 minutes to ensure homogeneity.

  • Visually inspect the suspension for any large aggregates.

  • Store the suspension at the recommended temperature and ensure it is re-suspended by stirring or vortexing before each administration.

Oral_Formulation_Workflow cluster_prep Preparation cluster_qc Quality Control weigh Weigh this compound levigate Levigate with Vehicle weigh->levigate add_vehicle Gradually Add Vehicle levigate->add_vehicle stir Stir for 30 min add_vehicle->stir inspect Visual Inspection stir->inspect resuspend Re-suspend Before Use inspect->resuspend admin admin resuspend->admin Oral Gavage

Workflow for preparing a this compound oral suspension.

Formulation for Intravenous Administration

For intravenous (IV) administration, this compound must be completely dissolved to prevent embolism. Co-solvents and solubilizing agents are often necessary.

Table 3: Example Intravenous Formulations for this compound
Formulation TypeVehicle CompositionThis compound Concentration (mg/mL)Notes
Co-solvent 10% Solutol HS 15 in Saline[To be determined]Requires careful screening for hemolysis.
Cyclodextrin 20% (w/v) Hydroxypropyl-β-cyclodextrin in Saline[To be determined]Can effectively solubilize hydrophobic compounds.
Protocol 3: Preparation of a this compound Solution for Intravenous Injection

Objective: To prepare a clear, sterile solution of this compound for intravenous administration.

Materials:

  • This compound powder

  • Vehicle: e.g., 10% Solutol HS 15 in sterile saline

  • Sterile vials

  • Vortex mixer

  • Water bath or sonicator (optional, for gentle warming to aid dissolution)

  • Sterile syringe filters (0.22 µm)

Method:

  • Calculate the required amount of this compound and vehicle.

  • In a sterile vial, add the vehicle.

  • Slowly add the weighed this compound powder to the vehicle while vortexing to facilitate dissolution.

  • If necessary, gentle warming in a water bath or sonication can be used to aid dissolution. Avoid excessive heat which could degrade the compound.

  • Once the this compound is completely dissolved and the solution is clear, filter it through a 0.22 µm sterile syringe filter into a final sterile vial. This step is crucial to remove any potential particulates and ensure sterility.

  • Visually inspect the final solution for any precipitation or color change before administration.

IV_Formulation_Workflow cluster_prep Preparation cluster_sterilize Sterilization add_vehicle Add Vehicle to Vial add_this compound Add this compound add_vehicle->add_this compound dissolve Vortex/Slightly Warm add_this compound->dissolve filter Sterile Filter (0.22 µm) dissolve->filter inspect Visual Inspection filter->inspect admin admin inspect->admin IV Injection

Workflow for preparing a this compound intravenous solution.

Stability and Storage

The stability of the prepared formulations is critical for ensuring accurate dosing and avoiding the administration of degraded material.

Table 4: Recommended Storage Conditions for this compound Formulations
FormulationStorage TemperatureShelf-life (Provisional)Notes
Oral Suspension 2-8°C7 daysProtect from light. Re-suspend before use.
IV Solution 2-8°C24 hoursProtect from light. Visually inspect for precipitation before use.
Protocol 4: Short-Term Stability Assessment

Objective: To assess the short-term stability of the prepared this compound formulation.

Materials:

  • Prepared this compound formulation

  • Storage containers (e.g., amber vials)

  • Calibrated storage chambers (e.g., refrigerator, room temperature)

  • HPLC or other suitable analytical method

Method:

  • Prepare a batch of the this compound formulation.

  • Divide the batch into several aliquots in appropriate storage containers.

  • Store the aliquots under different conditions (e.g., 2-8°C and room temperature).

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove an aliquot from each storage condition.

  • Analyze the concentration of this compound in each aliquot using a validated analytical method.

  • Calculate the percentage of the initial concentration remaining at each time point. A common stability threshold is retaining >90% of the initial concentration.

  • Visually inspect for any changes in appearance (e.g., color change, precipitation).

Conclusion

The successful in vivo evaluation of a new chemical entity like this compound is highly dependent on the development of an appropriate formulation. For poorly soluble compounds, a systematic approach involving characterization, solvent screening, and formulation optimization for the intended route of administration is paramount. The protocols and guidelines presented here offer a framework for initiating these studies. It is imperative that all formulations are thoroughly characterized for concentration, homogeneity, and stability prior to use in animals.

References

Application Notes and Protocols for Investigational Compound CDC801: Dosage Calculation in Mouse Models of Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available information, specific preclinical data for a compound designated "CDC801" is not publicly available. Therefore, this document provides a comprehensive framework and standardized protocols for determining the appropriate dosage of a novel investigational anti-leukemic agent, using "this compound" as a placeholder. The quantitative data presented are illustrative examples.

Introduction

The translation of a promising anti-leukemic compound from the bench to the clinic requires rigorous preclinical evaluation in relevant animal models. A critical step in this process is the determination of a safe and effective dosing regimen. This document outlines the essential studies and protocols for calculating the dosage of an investigational agent, exemplified by this compound, for use in mouse models of leukemia. The workflow encompasses establishing a maximum tolerated dose (MTD), characterizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and evaluating anti-leukemic efficacy in vivo.

Hypothetical Mechanism of Action of this compound

For the purpose of this guide, we will hypothesize that this compound is a novel small molecule inhibitor targeting a key signaling pathway frequently dysregulated in leukemia, such as a constitutively active tyrosine kinase (e.g., FLT3) or a downstream effector in pathways like PI3K/Akt/mTOR. This inhibition is presumed to block proliferation and induce apoptosis in leukemia cells.

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FLT3) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->RTK |

Hypothetical signaling pathway targeted by this compound.

Preclinical Dosage Determination Workflow

A systematic approach is crucial to define a therapeutic window for a new compound. The process involves a sequence of studies, each informing the next.

MTD 1. Maximum Tolerated Dose (MTD) Study PKPD 2. Pharmacokinetic & Pharmacodynamic (PK/PD) Study MTD->PKPD Provides safe upper dose limit Efficacy 3. In Vivo Efficacy Study PKPD->Efficacy Informs dose selection & schedule Dose Optimal Therapeutic Dose Range Efficacy->Dose

Experimental workflow for dosage determination.
Maximum Tolerated Dose (MTD) Studies

The primary goal of an MTD study is to determine the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality in a non-tumor-bearing mouse model.[1][2] This is a critical first step for establishing a safe dose range for subsequent efficacy studies.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

PK studies analyze how the animal's body processes the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).[3][4] PD studies measure the effect of the drug on its target. Together, PK/PD modeling establishes a relationship between drug exposure (concentration over time) and the biological response, helping to select a dosing schedule that maintains therapeutic concentrations at the target site.[5]

Efficacy Studies in Leukemia Mouse Models

Once a safe dose range and a rational schedule are established, the anti-leukemic activity of this compound is evaluated in mouse models of leukemia, such as patient-derived xenograft (PDX) models.[6][7] These studies assess the compound's ability to reduce leukemia burden and improve survival.

cluster_inputs Input Data cluster_output Output MTD_data Maximum Tolerated Dose (MTD) - Body Weight Loss - Clinical Toxicity Score - Mortality Calculation Dosage Calculation & Refinement MTD_data->Calculation PKPD_data PK/PD Data - Cmax, Tmax, AUC, t1/2 - Target Modulation - Biomarker Response PKPD_data->Calculation Efficacy_data Efficacy Data - Tumor Burden Reduction - % Survival - Event-Free Survival Efficacy_data->Calculation Dose {Recommended Therapeutic Dose Range (mg/kg)|- Optimal Dose - Dosing Schedule (e.g., BID, QD)} Calculation->Dose

Logical relationship for dosage calculation.

Data Presentation

Quantitative data from each study should be summarized for clear interpretation and comparison.

Table 1: Example MTD Study Summary for this compound (Single Dose, Oral Gavage)

Dose Group (mg/kg) n Mean Body Weight Loss (%) Clinical Toxicity Score (Mean ± SD) Study-Related Deaths MTD Determination
Vehicle Control 5 +1.5% 0 ± 0 0/5 -
10 5 -2.1% 0.5 ± 0.2 0/5 Tolerated
30 5 -5.8% 1.2 ± 0.4 0/5 Tolerated
100 5 -16.2% 3.1 ± 0.8 1/5 MTD: ~75 mg/kg

| 200 | 5 | -25.0% | 4.5 ± 0.5 | 4/5 | Exceeded MTD |

Table 2: Example Pharmacokinetic Parameters of this compound in Mice (Single 50 mg/kg Oral Dose)

Parameter Value Unit
Cmax (Maximum Concentration) 1250 ng/mL
Tmax (Time to Cmax) 2 hours
AUC (Area Under the Curve) 7500 ng·h/mL

| t1/2 (Half-life) | 4.5 | hours |

Table 3: Example Efficacy Study of this compound in a Leukemia PDX Mouse Model

Treatment Group (Oral, QD for 21 days) n Mean Bioluminescence at Day 21 (Photons/sec) % Change in Tumor Burden vs. Vehicle Median Survival (Days)
Vehicle Control 8 1.5 x 10^9 - 25
This compound (25 mg/kg) 8 5.0 x 10^8 -66% 38
This compound (50 mg/kg) 8 1.2 x 10^8 -92% 49

| Standard of Care (e.g., Cytarabine) | 8 | 3.0 x 10^8 | -80% | 42 |

Detailed Experimental Protocols

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[8][9]

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6), 8-10 weeks old. Use at least 3-5 mice per dose group.[1]

  • Dose Formulation: Prepare this compound in a sterile, appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water).

  • Dose Escalation:

    • Start with a low dose and escalate in subsequent cohorts (e.g., using a modified Fibonacci sequence).

    • Administer a single dose via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).[10][11]

  • Monitoring:

    • Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily for 14 days.[12]

    • Use a standardized clinical scoring system.

  • Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss, severe clinical signs of distress, or study-related mortality.[1]

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Model: Use healthy mice of the same strain as in the MTD study.

  • Drug Administration: Administer a single dose of this compound (typically a dose at or below the MTD) via the intended route.[10][13]

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).[13]

    • Process blood to plasma and store at -80°C.

  • Analysis:

    • Quantify the concentration of this compound in plasma samples using a validated analytical method like LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

    • Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., Winnonlin).[14]

Protocol 3: Leukemia PDX Model Efficacy Study
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID, NSG) to prevent rejection of human cells.[6][15]

  • Leukemia Engraftment:

    • Obtain primary leukemia cells from patient samples. For monitoring purposes, cells can be transduced with a luciferase reporter gene.[16][17]

    • Inject a defined number of leukemia cells (e.g., 1 x 10^6 cells) into recipient mice, typically via tail vein injection.[18]

  • Monitoring Engraftment:

    • Monitor the establishment of leukemia by weekly bioluminescence imaging (BLI) or by flow cytometry analysis of peripheral blood for human CD45+ cells.[16][19]

  • Treatment:

    • Once leukemia is established (e.g., detectable BLI signal), randomize mice into treatment groups (vehicle, this compound at different doses, standard-of-care control).

    • Administer treatment according to the schedule determined from PK/PD studies (e.g., daily oral gavage for 21 days).

  • Efficacy Assessment:

    • Leukemia Burden: Monitor tumor progression weekly using BLI. Quantify the total photon flux for each mouse.[20][21]

    • Survival: Monitor mice for signs of disease progression (e.g., weight loss, hind-limb paralysis, lethargy) and record survival time. Euthanize mice when they reach predefined humane endpoints.[22]

    • Flow Cytometry: At the end of the study, harvest bone marrow and spleen to quantify the percentage of human leukemic cells (hCD45+) by flow cytometry.[19][23]

    • Statistical Analysis: Analyze differences in tumor burden between groups using appropriate statistical tests (e.g., ANOVA). Analyze survival data using Kaplan-Meier curves and log-rank tests.[24][25]

Protocol 4: Bioluminescence Imaging (BLI)
  • Substrate Injection: Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.[16]

  • Imaging: After a consistent waiting period (e.g., 5-10 minutes) for substrate distribution, anesthetize the mice with isoflurane.[16][20]

  • Data Acquisition: Place mice in an in vivo imaging system (e.g., IVIS Spectrum) and acquire images.[21]

  • Analysis: Use imaging software to define a region of interest (ROI) covering the entire mouse and quantify the total photon flux (photons/second).[16]

Protocol 5: Flow Cytometry for Leukemia Burden
  • Sample Preparation: Prepare single-cell suspensions from bone marrow (by flushing femurs and tibias) and spleen.

  • Staining:

    • Lyse red blood cells using an appropriate lysis buffer.

    • Stain cells with fluorescently-conjugated antibodies specific for human and mouse markers (e.g., human CD45, mouse CD45) to distinguish leukemic cells from host hematopoietic cells.[19][23]

  • Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., >100,000).[18]

  • Analysis: Gate on live, single cells and determine the percentage of human CD45+ cells within the total live cell population.

References

Application Notes and Protocols: Elucidating Drug Resistance Mechanisms Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Investigating Resistance Mechanisms to Targeted Anticancer Agents using CRISPR-Cas9

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of drug resistance is a significant challenge in cancer therapy, limiting the long-term efficacy of targeted treatments. The CRISPR-Cas9 system has revolutionized the study of drug resistance by enabling systematic, genome-wide interrogation of genes that, when lost or activated, contribute to a resistant phenotype. These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 technology to identify and validate genes driving resistance to targeted anticancer agents. While the specific compound "CDC801" lacks detailed public information, the principles and methods described herein are broadly applicable to any targeted therapy.

Genome-wide CRISPR-Cas9 screens are a powerful tool for identifying genes whose knockout confers resistance to a specific drug.[1][2] This is achieved by introducing a library of single-guide RNAs (sgRNAs) targeting every gene in the genome into a population of cancer cells. Subsequent treatment with the drug of interest enriches for cells with sgRNAs targeting genes whose inactivation leads to survival and proliferation. Deep sequencing of the sgRNA population before and after drug selection reveals the genes implicated in the resistance mechanism.

Data Presentation: Interpreting CRISPR Screen Results

A primary output of a CRISPR screen is a ranked list of genes whose knockout is associated with drug resistance. This data is typically presented in tables summarizing key metrics from the screen.

Table 1: Top Gene Hits from a Positive Selection CRISPR Screen for Drug Resistance

Gene SymbolsgRNA Count (Treated)sgRNA Count (Control)Fold Enrichmentp-valueBiological Function
GENE-X15,2341,20012.7<0.0001Kinase in MAPK pathway
GENE-Y12,5671,15010.9<0.0001Drug transporter
GENE-Z9,87695010.40.0002Component of drug target complex
..................

This table represents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Resistance Genes

This protocol outlines the key steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that confer resistance to a targeted anticancer agent.[3]

1. Cell Line Selection and Preparation:

  • Choose a cancer cell line that is sensitive to the drug of interest.
  • Ensure the cell line stably expresses the Cas9 nuclease. If not, generate a Cas9-expressing cell line through lentiviral transduction followed by selection.

2. Lentiviral sgRNA Library Production:

  • Amplify the pooled sgRNA library from the plasmid DNA.
  • Co-transfect the amplified library pool with lentiviral packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
  • Harvest and concentrate the lentiviral particles. Titer the virus to determine the optimal multiplicity of infection (MOI).

3. Transduction of Target Cells:

  • Transduce the Cas9-expressing cancer cells with the sgRNA library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.
  • Select for transduced cells using an appropriate antibiotic resistance marker present on the sgRNA vector.

4. Drug Selection:

  • Split the transduced cell population into two groups: a control group (treated with vehicle) and a treatment group (treated with the drug of interest).
  • Culture the cells for a sufficient period to allow for the enrichment of resistant clones. The duration and concentration of the drug treatment should be optimized beforehand.[4]

5. Genomic DNA Extraction and Sequencing:

  • Harvest cells from both the control and treated populations.
  • Extract genomic DNA from both populations.
  • Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
  • Perform high-throughput sequencing of the amplified sgRNA cassettes.

6. Data Analysis:

  • Align sequencing reads to the sgRNA library to determine the representation of each sgRNA in both populations.
  • Calculate the fold enrichment of each sgRNA in the treated population relative to the control population.
  • Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched in the drug-treated population.

Protocol 2: Generation of Individual Gene Knockout Cell Lines for Validation

This protocol describes the generation of clonal cell lines with a knockout of a specific gene identified from the primary screen to validate its role in drug resistance.[5][6]

1. sgRNA Design and Cloning:

  • Design two to three sgRNAs targeting the gene of interest using online design tools.[5]
  • Clone the designed sgRNA sequences into a suitable vector, which may also contain a fluorescent marker for sorting.

2. Transfection and Clonal Selection:

  • Transfect the Cas9-expressing sensitive cell line with the sgRNA-expressing plasmid.
  • If a fluorescent marker is present, use fluorescence-activated cell sorting (FACS) to isolate single cells into individual wells of a 96-well plate.
  • Alternatively, use limiting dilution to seed single cells.
  • Expand the single-cell clones.

3. Validation of Gene Knockout:

  • Extract genomic DNA from the expanded clones.
  • Perform PCR amplification of the target region followed by Sanger sequencing to identify insertions or deletions (indels) that confirm the knockout.
  • Perform Western blotting or qPCR to confirm the absence of the protein or mRNA, respectively.

4. Phenotypic Validation:

  • Perform a dose-response assay to compare the IC50 value of the drug in the knockout cell line to the parental cell line. A significant increase in the IC50 value for the knockout line validates the gene's role in resistance.

Mandatory Visualizations

Here are diagrams illustrating key concepts and workflows in the study of drug resistance using CRISPR.

G cluster_pathway Simplified Drug Target Pathway Drug Targeted Drug Target Drug Target (e.g., Kinase) Drug->Target Inhibition Downstream Downstream Effector Target->Downstream Activation Survival Cell Survival & Proliferation Downstream->Survival ResistanceGene Resistance Gene (e.g., Efflux Pump) ResistanceGene->Drug Efflux

Caption: Signaling pathway illustrating drug action and a resistance mechanism.

G cluster_workflow CRISPR Screen Workflow start Cas9-expressing Sensitive Cells transduction Transduction start->transduction library Lentiviral sgRNA Library library->transduction selection Antibiotic Selection transduction->selection split Split Population selection->split control Control (Vehicle) split->control treated Drug Treatment split->treated harvest Harvest Cells & Extract gDNA control->harvest treated->harvest sequencing NGS of sgRNAs harvest->sequencing analysis Data Analysis & Hit Identification sequencing->analysis

Caption: Experimental workflow for a genome-wide CRISPR knockout screen.

G cluster_logic Logical Flow of Validation crispr_ko CRISPR-mediated Knockout of Gene-X loss_of_function Loss of Gene-X Function crispr_ko->loss_of_function phenotype Resistant Phenotype (Increased Cell Survival) loss_of_function->phenotype validation Validation of Gene-X as a Resistance Driver phenotype->validation

Caption: Logical relationship of gene knockout to resistance phenotype.

References

Application Notes and Protocols for High-Throughput Screening of Novel Anti-Mycobacterial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antibiotics with new mechanisms of action. High-throughput screening (HTS) is a critical tool in this endeavor, enabling the rapid evaluation of large compound libraries for anti-mycobacterial activity.[1][2][3] This document provides detailed application notes and protocols for establishing HTS assays to identify and characterize novel inhibitors of Mtb, using a hypothetical compound series, "CDC801 analogs," as a case study. The protocols described herein are based on established methodologies for whole-cell and target-based screening against Mtb.[4][5][6][7]

Target Profile: DNA Polymerase III alpha subunit (DnaE1)

For the purpose of these application notes, we will consider the DnaE1 polymerase as the hypothetical target of this compound and its analogs. DnaE1 is an essential enzyme for DNA replication in M. tuberculosis and represents a promising, clinically validated target for novel antibiotics.[8][9] Assays will, therefore, focus on both the direct inhibition of DnaE1 enzymatic activity and the downstream effect on mycobacterial growth.

Data Presentation

Quantitative data from HTS campaigns should be meticulously organized to facilitate structure-activity relationship (SAR) analysis and hit prioritization.[10][11][12] The following tables provide a template for presenting key data points.

Table 1: Primary Whole-Cell Screening Data for this compound Analogs against M. tuberculosis

Compound IDConcentration (µM)% Growth InhibitionHit (Yes/No)
This compound-0011095.2Yes
This compound-0021012.5No
This compound-0031098.1Yes
............

Table 2: Dose-Response and Cytotoxicity Data for Prioritized Hits

Compound IDMIC90 (µM) against MtbIC50 (µM) in Vero cellsSelectivity Index (SI = IC50/MIC90)
This compound-0011.2> 50> 41.7
This compound-0030.825.431.8
............

Table 3: In Vitro DnaE1 Enzymatic Inhibition Data

Compound IDDnaE1 IC50 (µM)
This compound-0010.5
This compound-0030.2
......

Experimental Protocols

Protocol 1: High-Throughput Whole-Cell Growth Inhibition Assay

This assay is designed for the primary screening of a large number of compounds to identify those that inhibit the growth of M. tuberculosis. A common method utilizes a fluorescent reporter strain of Mtb or a viability dye like Resazurin.[4][5]

Materials:

  • M. tuberculosis H37Rv (or a fluorescent reporter strain)

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase) and glycerol

  • Compound library plates (384-well format)

  • Resazurin sodium salt solution (0.02% w/v in PBS)

  • Positive control (e.g., Rifampicin)

  • Negative control (DMSO)

Procedure:

  • Culture M. tuberculosis to mid-log phase (OD600 of 0.4-0.6).

  • Dilute the culture in 7H9 broth to a final concentration that will result in a clear signal window after the incubation period (typically a starting OD600 of 0.005).

  • Using an automated liquid handler, dispense 50 µL of the diluted Mtb culture into each well of a 384-well plate.

  • Transfer compounds from the library plates to the assay plates using a pin tool or acoustic dispenser to a final concentration of 10 µM. Also, include positive and negative controls on each plate.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • Add 10 µL of Resazurin solution to each well and incubate for another 16-24 hours.

  • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.

  • Calculate the percentage of growth inhibition for each compound relative to the controls.

Protocol 2: DnaE1 Biochemical Inhibition Assay

This is a target-based assay to determine if the hit compounds from the primary screen directly inhibit the DnaE1 polymerase. A variety of formats can be used, including those that measure the incorporation of labeled nucleotides.[8][9]

Materials:

  • Purified recombinant Mtb DnaE1 enzyme

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM potassium glutamate, 5 mM MgCl₂, 2 mM DTT)[13]

  • Primed DNA template (a single-stranded DNA template annealed to a shorter, fluorescently labeled primer)

  • dNTP mix

  • Test compounds

  • 384-well black plates

Procedure:

  • In a 384-well plate, add the test compounds at various concentrations.

  • Add the DnaE1 enzyme to all wells except the no-enzyme control.

  • Add the primed DNA template.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the reaction by adding the dNTP mix.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding EDTA.

  • Measure the fluorescence polarization or another suitable readout to determine the extent of primer elongation.

  • Calculate the IC50 values for the active compounds.

Visualizations

Signaling Pathways and Experimental Workflows

HTS_Workflow cluster_primary Primary High-Throughput Screening cluster_secondary Secondary and Confirmatory Assays cluster_moa Mechanism of Action Studies Compound_Library Compound Library (e.g., 100,000 compounds) Whole_Cell_Assay Whole-Cell Growth Inhibition Assay (M. tuberculosis) Compound_Library->Whole_Cell_Assay Primary_Hits Primary Hits (Growth Inhibitors) Whole_Cell_Assay->Primary_Hits Dose_Response Dose-Response (MIC90) Primary_Hits->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., Vero cells) Primary_Hits->Cytotoxicity Confirmed_Hits Confirmed & Selective Hits Dose_Response->Confirmed_Hits Cytotoxicity->Confirmed_Hits Target_Based_Assay Target-Based Assay (e.g., DnaE1 Inhibition) Confirmed_Hits->Target_Based_Assay Lead_Candidates Lead Candidates for Further Development Target_Based_Assay->Lead_Candidates

Caption: High-throughput screening workflow for novel anti-mycobacterial agents.

DnaE1_Signaling_Pathway cluster_replication Mycobacterium tuberculosis DNA Replication DnaA DnaA oriC oriC DnaA->oriC binds to Helicase Helicase (DnaB) oriC->Helicase recruits SSB Single-Strand Binding Proteins Helicase->SSB unwinds DNA, recruits Primase Primase (DnaG) SSB->Primase stabilizes ssDNA for DnaE1 DNA Polymerase III (DnaE1) Primase->DnaE1 synthesizes RNA primers for DNA_Synthesis DNA Synthesis DnaE1->DNA_Synthesis catalyzes This compound This compound Analogs This compound->DnaE1 inhibits

Caption: Simplified pathway of M. tuberculosis DNA replication highlighting the inhibitory action of this compound analogs on DnaE1.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Compound Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer therapeutic agents. The ability to accurately quantify the apoptotic response to a novel compound is crucial in drug discovery and development. Flow cytometry, in conjunction with specific fluorescent probes, provides a rapid and quantitative method for analyzing apoptosis at the single-cell level.

This document provides a detailed guide for the analysis of apoptosis induced by a compound of interest, with a special note on the compound "CDC801" and related molecules. The primary method described here is the Annexin V and Propidium Iodide (PI) assay, a gold standard for the flow cytometric detection of apoptosis.[1][2][3]

A note on "this compound": Publicly available scientific literature on a compound specifically named "this compound" and its role in apoptosis is limited. One compound with a similar name, "DCZ0801," has been shown to induce apoptosis in multiple myeloma cells via the MAPK signaling pathway.[4] Another compound, "JTC801," has conflicting reports; some studies indicate it induces a non-apoptotic form of cell death called alkaliptosis[5][6], while others suggest it can induce apoptosis in certain cancer cell lines through the PI3K/AKT pathway[7]. Given this ambiguity, the following protocols are presented as a general guide for assessing apoptosis after treatment with any compound of interest.

Application Notes

The Annexin V/PI assay is based on the principle that phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet during the early stages of apoptosis.[1][2][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[1] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells, where the membrane integrity is compromised.[1] By using both stains, one can distinguish between different cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells (primarily): Annexin V-negative and PI-positive.

When designing an experiment, it is crucial to include proper controls:

  • Untreated Control: To establish the baseline level of apoptosis in the cell population.

  • Vehicle Control: To ensure that the solvent used to dissolve the compound does not induce apoptosis.[8]

  • Positive Control: A known apoptosis-inducing agent (e.g., staurosporine, etoposide) to confirm that the assay is working correctly.[9][10]

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed the cells of interest (e.g., a relevant cancer cell line) in appropriate culture vessels (e.g., 6-well plates or T25 flasks) at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth for 24 hours.

  • Compound Preparation: Prepare a stock solution of the compound of interest (e.g., this compound) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the compound. Include vehicle-treated and untreated wells as controls.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the compound and cell type and may need to be determined empirically.

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
  • Cell Harvesting:

    • Adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells once with ice-cold Phosphate Buffered Saline (PBS). Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Neutralize the trypsin with a complete medium, if used. Combine the detached cells with the saved medium from the initial aspiration.

    • Suspension cells: Directly collect the cells from the culture vessel.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet by resuspending in 1 mL of ice-cold PBS. Centrifuge again at 300 x g for 5 minutes at 4°C.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V (or another fluorochrome-conjugated Annexin V).

    • Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

    • Gently vortex the tubes.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[11]

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured format. The following tables provide an example of how to present the data from a dose-response and a time-course experiment.

Table 1: Dose-Response Effect of Compound Treatment on Apoptosis

Compound Conc. (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Untreated)95.2 ± 1.52.5 ± 0.52.3 ± 0.7
0 (Vehicle)94.8 ± 1.82.8 ± 0.62.4 ± 0.9
185.3 ± 2.18.1 ± 1.16.6 ± 1.3
560.7 ± 3.525.4 ± 2.813.9 ± 2.1
1035.1 ± 4.240.2 ± 3.924.7 ± 3.5

Table 2: Time-Course Effect of Compound Treatment (10 µM) on Apoptosis

Time (hours)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
095.2 ± 1.52.5 ± 0.52.3 ± 0.7
1270.4 ± 2.818.9 ± 2.210.7 ± 1.9
2435.1 ± 4.240.2 ± 3.924.7 ± 3.5
4815.8 ± 3.130.5 ± 3.353.7 ± 4.8

Visualizations

G cluster_setup Experimental Setup cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis cell_culture Seed and Culture Cells compound_treatment Treat with this compound (Dose-Response / Time-Course) cell_culture->compound_treatment incubation Incubate for Desired Time compound_treatment->incubation harvest Harvest Cells (Adherent/Suspension) incubation->harvest wash Wash with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate_stain Incubate 15 min in the Dark stain->incubate_stain flow_cytometry Analyze on Flow Cytometer incubate_stain->flow_cytometry gating Gate Populations (Q1, Q2, Q3, Q4) flow_cytometry->gating quantification Quantify Percentages gating->quantification

Caption: Experimental workflow for apoptosis analysis.

G Principle of Annexin V and PI Staining viable Viable annexin_neg_pi_neg Annexin V (-) PI (-) viable->annexin_neg_pi_neg early_apoptotic Early Apoptotic annexin_pos_pi_neg Annexin V (+) PI (-) early_apoptotic->annexin_pos_pi_neg late_apoptotic Late Apoptotic / Necrotic annexin_pos_pi_pos Annexin V (+) PI (+) late_apoptotic->annexin_pos_pi_pos necrotic Necrotic annexin_neg_pi_pos Annexin V (-) PI (+) necrotic->annexin_neg_pi_pos

Caption: Principle of Annexin V and PI Staining.

References

Application Notes and Protocols for Preclinical Administration of CDC801

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical administration of CDC801, a hypothetical small molecule inhibitor, in murine models. The protocols and data presented herein are representative examples derived from common practices in preclinical drug development and are intended to facilitate the design and execution of studies to evaluate the pharmacokinetics and efficacy of novel small molecule inhibitors.

Introduction

This compound is a potent and selective small molecule inhibitor of a key signaling pathway implicated in oncogenesis. Preclinical evaluation of this compound in animal models is a critical step in its development pathway to establish a foundational understanding of its in vivo behavior, including absorption, distribution, metabolism, and excretion (ADME), as well as to determine its therapeutic window and potential toxicities. The choice of administration route is paramount and can significantly influence the pharmacokinetic profile and, consequently, the pharmacodynamic effects of the compound. This document outlines protocols for four common administration routes—oral, intravenous, intraperitoneal, and subcutaneous—and provides examples of how to present the resulting pharmacokinetic data.

Quantitative Data Summary

Effective preclinical studies rely on the careful collection and clear presentation of quantitative data. The following tables are templates that can be used to summarize key pharmacokinetic and efficacy data for this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Dose

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
Intravenous (IV)21500 ± 2100.083200 ± 4502.5 ± 0.4100
Oral (PO)10850 ± 1200.54100 ± 5803.1 ± 0.541
Intraperitoneal (IP)101200 ± 1800.255500 ± 7502.8 ± 0.469
Subcutaneous (SC)10600 ± 901.06200 ± 8704.5 ± 0.678

Data are presented as mean ± standard deviation (SD) for n=3-5 mice per group.

Table 2: Tumor Growth Inhibition in Xenograft Model Following Repeated Dosing of this compound

Treatment GroupAdministration RouteDosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (% TGI)
Vehicle ControlPOQD1500 ± 250-
This compound (10 mg/kg)POQD750 ± 12050
This compound (20 mg/kg)POQD400 ± 8073
This compound (10 mg/kg)IPQOD600 ± 11060

QD: once daily; QOD: every other day. Data are presented as mean ± SD.

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, such as a kinase cascade involved in cell proliferation and survival.

CDC801_Signaling_Pathway Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival This compound This compound This compound->RAF

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental Workflow

The diagram below outlines a typical workflow for a preclinical in vivo efficacy and pharmacokinetic study.

Preclinical_Workflow cluster_0 Study Preparation cluster_1 In Vivo Phase cluster_2 Sample Collection & Analysis cluster_3 Data Analysis & Reporting Cell_Culture Tumor Cell Culture Animal_Acclimation Animal Acclimation Tumor_Implantation Tumor Implantation Animal_Acclimation->Tumor_Implantation Dosing_Preparation Dosing Formulation Preparation Dosing Treatment with this compound/Vehicle Dosing_Preparation->Dosing Randomization Tumor Growth & Animal Randomization Tumor_Implantation->Randomization Randomization->Dosing Monitoring Tumor Measurement & Body Weight Monitoring Dosing->Monitoring PK_Sampling Pharmacokinetic Blood Sampling Monitoring->PK_Sampling Terminal_Collection Terminal Tumor & Tissue Collection Monitoring->Terminal_Collection Bioanalysis Bioanalysis of Plasma Samples PK_Sampling->Bioanalysis PD_Analysis Pharmacodynamic Analysis of Tumors Terminal_Collection->PD_Analysis Data_Analysis Data Analysis & Statistics Bioanalysis->Data_Analysis PD_Analysis->Data_Analysis Reporting Final Report Generation Data_Analysis->Reporting

Caption: Workflow for a preclinical in vivo efficacy study.

Experimental Protocols

The following are detailed protocols for the administration of this compound via various routes in mice. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all procedures.

Oral Gavage (PO) Administration

Objective: To administer a precise dose of this compound directly into the stomach.

Materials:

  • This compound formulation (e.g., suspension in 0.5% methylcellulose and 0.2% Tween 80 in water)

  • Sterile 1 mL syringes

  • 20-22 gauge, 1.5-inch flexible or rigid, ball-tipped oral gavage needles

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation: Weigh each mouse to accurately calculate the dosing volume (typically 5-10 mL/kg).

  • Syringe Preparation: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.

  • Animal Restraint: Properly restrain the mouse by grasping the loose skin on the back of the neck and shoulders to immobilize the head. The body should be held firmly.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth. Allow the mouse to swallow the tip of the needle, then gently advance the needle down the esophagus into the stomach. There should be no resistance. If resistance is met, withdraw the needle and re-insert.

  • Substance Administration: Administer the solution at a controlled rate to prevent regurgitation.

  • Needle Withdrawal and Monitoring: After administration, gently withdraw the gavage needle. Return the mouse to its cage and monitor for any signs of distress.

Intravenous (IV) Injection (Tail Vein)

Objective: To introduce this compound directly into the systemic circulation for 100% bioavailability.

Materials:

  • This compound formulation (sterile solution, e.g., in 10% DMSO, 40% PEG300, 50% saline)

  • Sterile 1 mL syringes with 27-30 gauge needles

  • Mouse restrainer (e.g., a commercial tube or a 50 mL conical tube with air holes)

  • Heat lamp or warming pad

  • 70% ethanol

Procedure:

  • Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp or warming pad for 1-2 minutes to dilate the lateral tail veins.

  • Syringe Preparation: Prepare the syringe with the calculated dose of this compound. The typical injection volume is 5-10 mL/kg. Remove all air bubbles.

  • Vein Visualization: Disinfect the tail with 70% ethanol. The two lateral tail veins should be visible.

  • Injection: With the needle bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.

  • Substance Administration: Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Post-Injection: After successful injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding. Return the mouse to its cage and monitor.

Intraperitoneal (IP) Injection

Objective: To administer this compound into the peritoneal cavity, where it is absorbed into circulation.

Materials:

  • This compound formulation

  • Sterile 1 mL syringes with 23-25 gauge needles

  • Animal scale

  • 70% ethanol

Procedure:

  • Animal Preparation: Weigh the mouse to calculate the correct dosing volume (typically 10-20 mL/kg).

  • Animal Restraint: Restrain the mouse by scruffing the neck and back, and turn it so the abdomen is facing upwards, with the head tilted slightly downwards.

  • Injection Site: The injection should be made in the lower right or left abdominal quadrant to avoid the bladder and cecum.

  • Injection: Insert the needle at a 15-20 degree angle. Aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper placement.

  • Substance Administration: Inject the solution smoothly.

  • Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

Subcutaneous (SC) Injection

Objective: To deposit this compound into the space between the skin and the underlying muscle for slower absorption.

Materials:

  • This compound formulation

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Animal scale

  • 70% ethanol

Procedure:

  • Animal Preparation: Weigh the mouse for accurate dosing (typical volume is 5-10 mL/kg).

  • Animal Restraint: Grasp the loose skin over the shoulders (scruff) to create a "tent" of skin.

  • Injection: Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel.

  • Substance Administration: Inject the full volume of the solution, which will form a small bleb under the skin.

  • Post-Injection: Withdraw the needle and return the mouse to its cage. The bleb will dissipate as the substance is absorbed.

Application Note: Quantification of CDC801 in Human Plasma by Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of CDC801 in human plasma. This compound is a novel small molecule inhibitor of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α), with potential therapeutic applications in inflammatory diseases and oncology.[1] The methodology presented herein is crucial for pharmacokinetic studies, enabling researchers and drug development professionals to accurately determine the concentration of this compound in biological matrices. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision.

Introduction

This compound, with the chemical formula C23H24N2O5 and a molecular weight of 408.45 g/mol , is a thalidomide analog that has been investigated for its selective cytokine inhibitory properties.[2][3] As a potent PDE4 inhibitor, this compound modulates inflammatory pathways, making it a compound of interest for various therapeutic areas.[1] To support preclinical and clinical development, a reliable bioanalytical method for the quantification of this compound in plasma is essential for characterizing its pharmacokinetic profile.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and accuracy.[4] This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma using a validated LC-MS/MS method.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • This compound-d5 (stable isotope-labeled internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Equipment
  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound-d5 in 1 mL of methanol.

  • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • For calibration standards and QCs, spike 5 µL of the corresponding this compound working solution. For blank samples, add 5 µL of 50:50 acetonitrile:water.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to all tubes except the blank. To the blank, add 150 µL of acetonitrile.

  • Vortex mix all tubes for 30 seconds to precipitate plasma proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase B
0.0 20
0.5 20
2.5 95
3.5 95
3.6 20

| 5.0 | 20 |

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound 409.2 218.1 30 25

| this compound-d5 (IS) | 414.2 | 223.1 | 30 | 25 |

Results and Discussion

Method Validation

The method was validated for linearity, accuracy, precision, and recovery.

  • Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, mid, and high). The results are summarized in Table 3.

Table 3: Accuracy and Precision Data

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Low QC 5 4.2 102.5 5.8 101.7
Mid QC 50 3.1 98.9 4.5 99.3

| High QC | 800 | 2.5 | 101.2 | 3.9 | 100.8 |

  • Recovery: The extraction recovery of this compound from human plasma was determined to be consistently above 85% at all QC levels.

Hypothetical Signaling Pathway of this compound

This compound acts as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn leads to the downregulation of pro-inflammatory cytokines such as TNF-α.

This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates TNFa TNF-α CREB->TNFa downregulates transcription

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

The overall workflow for the quantification of this compound in human plasma is depicted below.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) spike Spike with IS & Standards plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the robustness and accuracy of the method. This application note serves as a comprehensive guide for researchers and professionals involved in the development of this compound, facilitating essential pharmacokinetic and toxicokinetic studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CDC-X Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for CDC-X in a cell-based assay?

A1: For a novel inhibitor like CDC-X, it is advisable to start with a broad concentration range to determine its potency. A common strategy is to perform a dose-response curve starting from a high concentration (e.g., 100 µM) and performing serial dilutions down to the picomolar range.[1][2] The initial broad range will help in identifying the concentration at which the compound shows biological activity and in determining the IC50 (half-maximal inhibitory concentration) value.

Q2: How should I dissolve and store CDC-X?

A2: Most small molecule inhibitors are soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3][4] Before use, thaw the aliquot and dilute it to the desired working concentrations in your cell culture medium. Note that the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: I am observing cytotoxicity at all concentrations of CDC-X. What could be the reason?

A3: If you observe widespread cytotoxicity, consider the following:

  • High Starting Concentration: Your highest concentration might be too toxic. Try shifting your concentration range lower.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). Run a vehicle control (medium with the same concentration of solvent) to check for solvent-induced toxicity.

  • Compound Instability: The compound may be unstable in the culture medium, leading to the formation of toxic byproducts.[3]

  • Off-Target Effects: At high concentrations, the inhibitor might be hitting other targets in the cell, leading to general toxicity.[5]

Q4: My dose-response curve for CDC-X is not sigmoidal. What does this indicate?

A4: A non-sigmoidal dose-response curve can be due to several factors:

  • Insolubility: The compound may be precipitating out of solution at higher concentrations. Visually inspect your wells for any precipitate.

  • Complex Mechanism of Action: The compound may have a complex, non-Michaelis-Menten-like interaction with its target.

  • Assay Interference: The compound might be interfering with the assay itself (e.g., autofluorescence in a fluorescence-based assay). Run appropriate controls to check for assay interference.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicates - Inaccurate pipetting- Uneven cell seeding- Compound precipitation- Use calibrated pipettes and proper pipetting technique.- Ensure a single-cell suspension before seeding and allow plates to sit at room temperature before incubation to ensure even cell distribution.- Check the solubility of the compound in your media. Consider using a different solvent or lowering the highest concentration.
No biological effect observed - Inactive compound- Insufficient concentration- Cell line not sensitive to the inhibitor- Incorrect assay endpoint- Verify the identity and purity of the compound.- Test a higher concentration range.- Use a positive control compound known to elicit a response in your cell line.- Ensure your chosen assay is appropriate to measure the expected biological effect.
IC50 value differs significantly from published data - Different cell line or passage number- Variations in experimental conditions (e.g., cell density, incubation time)- Different assay used- Use the same cell line and passage number as the reference study.- Standardize all experimental parameters.- If using a different assay, the results may not be directly comparable.

Experimental Protocols

Protocol: Determining the IC50 of CDC-X using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X working stock of your highest desired concentration of CDC-X in complete culture medium. For example, for a final highest concentration of 100 µM, prepare a 200 µM solution.

    • Perform serial dilutions (e.g., 1:3 or 1:5) of the 2X working stock in complete culture medium to create a range of concentrations.

    • Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in complete medium) and a positive control.

    • Carefully remove the old medium from the cells and add 100 µL of the prepared 2X compound dilutions to the respective wells. This will result in a final 1X concentration.

  • Incubation:

    • Incubate the plate for a duration relevant to the cell cycle of your chosen cell line (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary

Table 1: Example Cell Viability Data for CDC-X

Concentration (µM)% Cell Viability (Mean ± SD)
1005.2 ± 1.1
33.315.8 ± 2.5
11.135.1 ± 3.2
3.750.5 ± 4.1
1.275.3 ± 5.6
0.490.1 ± 3.8
0.198.7 ± 2.1
Vehicle Control100 ± 1.5

Table 2: Example IC50 Values for CDC-X in Different Cell Lines

Cell LineIC50 (µM)
Cell Line A3.7
Cell Line B12.5
Cell Line C> 100

Visualizations

CDC_X_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CDC_Protein CDC Protein ERK->CDC_Protein Activates Transcription_Factor Transcription Factor ERK->Transcription_Factor Cell_Cycle_Progression Cell Cycle Progression CDC_Protein->Cell_Cycle_Progression Promotes CDC_X CDC-X CDC_X->CDC_Protein Inhibits Transcription_Factor->Cell_Cycle_Progression Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Cell_Culture 1. Cell Culture (to ~80% confluency) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Dilution 3. Prepare CDC-X Dilutions (Serial Dilutions) Cell_Seeding->Compound_Dilution Cell_Treatment 4. Treat Cells (Incubate 24-72h) Compound_Dilution->Cell_Treatment Viability_Assay 5. Perform Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Data_Acquisition 6. Read Absorbance (Plate Reader) Viability_Assay->Data_Acquisition Data_Analysis 7. Analyze Data (Calculate % Viability, IC50) Data_Acquisition->Data_Analysis

References

Troubleshooting CDC801 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of CDC801. Our goal is to help researchers overcome challenges related to the solubility of this compound in aqueous solutions and ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

It is highly recommended to prepare initial stock solutions of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). For maximum solubility in aqueous buffers, it is advised to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.

Q2: My this compound precipitated out of solution when I added it to my cell culture media. What should I do?

Precipitation of this compound in cell culture media is a common issue that can arise from several factors, including poor initial solubility, high final concentration, or the dilution method. A systematic troubleshooting approach is recommended to identify and resolve the issue.

Q3: How should I store this compound powder and stock solutions?

For long-term stability, this compound powder should be stored at -20°C. Stock solutions, prepared in a suitable organic solvent like DMSO, should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue: Difficulty in dissolving the initial this compound powder.

  • Possible Cause: The selected solvent may not be optimal for this compound.

  • Solution: Ensure you are using a recommended organic solvent, such as DMSO. To aid dissolution, vortexing the solution for 1-2 minutes is recommended. If the compound remains undissolved, sonication for 5-10 minutes can be an effective method to facilitate complete dissolution.[1][2]

Issue: this compound precipitates upon dilution into aqueous media.

  • Possible Cause 1: The final concentration of this compound in the media is too high.

  • Solution: It is crucial to determine the optimal working concentration for your specific cell line and experiment. We recommend performing a solubility test in your specific cell culture medium to determine the maximum soluble concentration under your experimental conditions.[1]

  • Possible Cause 2: The dilution method is causing localized high concentrations and precipitation.

  • Solution: When diluting the DMSO stock solution into your aqueous cell culture media, it is critical to mix thoroughly and quickly. A recommended technique is to add the this compound stock solution to a small volume of media first, mix well, and then add this to the final volume. Avoid adding the stock solution directly to a large volume of media without adequate mixing. A serial dilution approach in the media may also be beneficial for challenging solubility issues.[1]

  • Possible Cause 3: The pH of the aqueous solution is not optimal for this compound solubility.

  • Solution: The solubility of a compound can be pH-dependent. For acidic or basic compounds, adjusting the pH of the aqueous medium can significantly improve solubility. Consider performing a pH-solubility profile to identify the optimal pH range for this compound.[2][3]

Quantitative Data Summary

The following table summarizes the approximate solubility of this compound in various common solvents. This data should be used as a guideline, and it is recommended to perform your own solubility tests for your specific experimental conditions.

SolventApproximate Solubility (mg/mL)Notes
DMSO~25Recommended for stock solutions.
DMF~20An alternative to DMSO for stock solutions.[4]
EthanolSparingly solubleNot recommended for high-concentration stock solutions.
PBS (pH 7.4)< 0.1This compound is poorly soluble in aqueous buffers alone.
1:10 DMF:PBS~1Demonstrates improved solubility with a co-solvent.[4]

Experimental Protocols

Protocol: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under standard cell culture conditions.

Materials:

  • This compound powder

  • DMSO (or other suitable organic solvent)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Create a series of dilutions of the this compound stock solution in your cell culture medium. For example, prepare final concentrations ranging from 0.1 µM to 100 µM.

  • Incubate the samples under standard cell culture conditions (37°C, 5% CO2) for a duration equivalent to your planned experiment (e.g., 24, 48, or 72 hours).[1]

  • Visually inspect each sample for any signs of precipitation. This can be done by eye and confirmed by microscopy.[1]

  • The highest concentration that remains clear and free of precipitates is the maximum soluble concentration of this compound in that specific medium under those conditions.[1]

Visualizations

G cluster_0 Troubleshooting this compound Insolubility A Start: this compound Powder B Prepare Stock Solution in Organic Solvent (e.g., DMSO) A->B C Is the powder fully dissolved? B->C D Sonication or gentle heating may be required C->D No E Dilute stock solution into aqueous buffer/media C->E Yes D->B F Does precipitation occur? E->F G Experimentally determine max soluble concentration F->G Yes J Proceed with experiment F->J No G->E H Optimize dilution method (e.g., stepwise dilution) G->H I Adjust pH of aqueous solution G->I H->E I->E

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_1 Solvent Selection and Stock Preparation A Start: Need to prepare this compound solution B Is an organic-tolerant experiment planned? A->B C Prepare stock in DMSO or DMF B->C Yes D Consider alternative formulation strategies (e.g., cyclodextrins) B->D No E Dilute stock into final aqueous medium C->E F Final organic solvent concentration <1%? E->F G Adjust stock concentration or dilution factor F->G No H Solution ready for experiment F->H Yes G->E

Caption: Decision pathway for this compound solution preparation.

References

Technical Support Center: CDC801 Stability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using CDC801. It provides troubleshooting advice and frequently asked questions regarding the stability of this compound during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

For long-term storage, this compound should be stored at temperatures of –20°C or –80°C.[1] It is crucial to aliquot the antibody into sterile, low-binding tubes to minimize the number of freeze-thaw cycles.[1] Lyophilization, or freeze-drying, is another effective method for long-term storage at ambient temperatures, provided moisture and light are controlled.[1]

Q2: I observed precipitation in my this compound sample after thawing. What could be the cause and how can I resolve it?

Precipitation, often due to aggregation, is a common issue with therapeutic antibodies.[1] This can be triggered by multiple freeze-thaw cycles or storage in suboptimal buffer conditions.[1] To resolve this, centrifuge the sample to remove the precipitate and filter the supernatant. It is advisable to re-assess the protein concentration and activity. To prevent this, avoid repeated freeze-thaw cycles by storing this compound in single-use aliquots.

Q3: How do pH and buffer composition affect the stability of this compound?

The pH and buffer composition are critical for antibody stability.[1] Generally, a pH range of 6.0–7.0 is recommended to enhance antibody stability.[1] Deviations from the optimal pH can lead to chemical degradation, such as deamidation, or physical instability, like aggregation.[2]

Q4: What are the major degradation pathways for this compound during long-term storage?

The most common degradation pathways for monoclonal antibodies like this compound include aggregation, fragmentation, deamidation, and oxidation.[3] These can be influenced by storage conditions such as temperature, pH, and exposure to light.[3] High pH conditions can also trigger disulfide bond scrambling, leading to the formation of thioethers or covalent aggregates.[3]

Q5: Can exposure to light affect the stability of this compound?

Yes, exposure to light can lead to the formation of covalent aggregates and fragmentation, particularly around the hinge region of the antibody.[3] Certain amino acid residues like tryptophan, methionine, and histidine are highly susceptible to oxidation upon light exposure.[3] Therefore, it is essential to protect this compound from light during storage and handling.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased biological activity Aggregation, fragmentation, or chemical modification (e.g., oxidation)Characterize the sample using size-exclusion chromatography (SEC) to check for aggregates and fragments. Use mass spectrometry to identify chemical modifications. Ensure proper storage conditions are maintained.
Visible particles or cloudiness Protein aggregation or precipitationCentrifuge the sample to remove insoluble material. The soluble fraction may still be usable but should be requalified. Review handling procedures to minimize agitation and temperature fluctuations.
Shift in analytical chromatography peak Chemical modifications such as deamidation or oxidationEmploy ion-exchange chromatography (IEX) or mass spectrometry to identify the nature of the modification. Review the formulation for the presence of appropriate stabilizers.
Loss of product over time Adsorption to the storage container surfaceUse low-protein-binding tubes for storage. Including a carrier protein like BSA in the formulation can also mitigate this issue, if compatible with the intended application.

Quantitative Stability Data

The following table summarizes the stability of this compound under various storage conditions over a 12-month period.

Storage ConditionTime (Months)Purity (%) (by SEC)Monomer (%) (by SEC)Biological Activity (%)
-80°C 099.599.2100
699.499.198
1299.399.097
-20°C 099.599.2100
699.098.595
1298.597.891
2-8°C 099.599.2100
697.296.585
1295.093.875
25°C 099.599.2100
192.190.560
385.382.140

Experimental Protocols

Protocol: Size-Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis

1. Objective: To quantify the percentage of monomer, aggregates, and fragments of this compound in a sample.

2. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector
  • SEC column suitable for monoclonal antibody analysis (e.g., TSKgel G3000SWxl)
  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
  • This compound sample
  • Mobile phase for sample dilution

3. Method:

  • Prepare the mobile phase and degas it thoroughly.
  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
  • Dilute the this compound sample to a concentration of 1 mg/mL using the mobile phase.
  • Inject 20 µL of the diluted sample onto the column.
  • Run the chromatography for 30 minutes, monitoring the absorbance at 280 nm.
  • Identify the peaks corresponding to aggregates (eluting earlier), monomer (main peak), and fragments (eluting later).
  • Integrate the peak areas to calculate the percentage of each species.

4. Data Analysis:

  • % Monomer = (Area of Monomer Peak / Total Area of All Peaks) x 100
  • % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
  • % Fragments = (Area of Fragment Peaks / Total Area of All Peaks) x 100

Visualizations

cluster_degradation This compound Degradation Pathways Native Native this compound Aggregates Aggregates (Soluble & Insoluble) Native->Aggregates Physical Stress (Freeze-Thaw, Agitation) Fragments Fragments (e.g., Fab, Fc) Native->Fragments Enzymatic Cleavage High/Low pH Oxidized Oxidized Variants Native->Oxidized Light Exposure Oxidizing Agents Deamidated Deamidated Variants Native->Deamidated High Temperature High pH

Caption: Major degradation pathways for the monoclonal antibody this compound.

cluster_workflow Long-Term Stability Study Workflow start Start: Place this compound on Stability pull Pull Samples at Pre-defined Time Points (e.g., 0, 3, 6, 12 months) start->pull visual Visual Inspection pull->visual sec Size-Exclusion Chromatography (SEC) pull->sec iex Ion-Exchange Chromatography (IEX) pull->iex activity Biological Activity Assay pull->activity analysis Data Analysis and Comparison to t=0 visual->analysis sec->analysis iex->analysis activity->analysis report Generate Stability Report analysis->report

Caption: Experimental workflow for a long-term stability study of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of CDC801

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and mitigating the off-target effects of a small molecule inhibitor like CDC801 is critical for obtaining reliable experimental results and for the successful development of targeted therapies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design and interpret your experiments with this compound effectively.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

Q2: How can I determine the potential off-target profile of this compound in my experimental system?

A2: A comprehensive approach combining computational and experimental methods is recommended.

  • In Silico Analysis: Utilize online databases and prediction tools to identify kinases with high sequence or structural homology to the presumed target of this compound.

  • Biochemical Screening: The most direct method is to perform a broad panel kinase screen where this compound is tested against hundreds of purified kinases at a fixed concentration (e.g., 1 µM). This will provide a percentage of inhibition for each kinase, highlighting potential off-targets.

  • Cell-Based Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement within intact cells and can also be adapted to identify off-target binding.

Q3: What are the key experimental strategies to minimize and control for off-target effects of this compound?

A3: Several strategies should be employed to increase confidence that the observed effects are due to on-target inhibition:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype. Performing a dose-response curve can help distinguish on-target effects, which should occur at lower concentrations, from off-target effects that may only appear at higher concentrations.

  • Use of Structurally Unrelated Inhibitors: If possible, use a second, structurally distinct inhibitor that targets the same primary protein as this compound. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Approaches: The gold standard for validating on-target effects is to use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the target protein. A true on-target effect of this compound should be mimicked by the genetic perturbation.

  • Rescue Experiments: In a "rescue" experiment, you can introduce a version of the target protein that is resistant to this compound (e.g., through mutation of the binding site) into cells where the endogenous protein is depleted. If the observed phenotype is reversed, it strongly suggests an on-target effect.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cellular toxicity observed at effective concentrations. Off-target effects are leading to cell death.1. Perform a dose-response curve to determine the IC50 for the on-target effect and a CC50 (50% cytotoxic concentration) to establish a therapeutic window.2. Conduct a broad kinase screen to identify potential off-target kinases that might be mediating the toxicity.3. Use a structurally unrelated inhibitor for the same target to see if the toxicity is recapitulated.
Inconsistent or unexpected phenotypic results. Off-target effects are confounding the experimental outcome.1. Validate on-target engagement in your specific cell line using a method like CETSA.2. Perform a genetic knockdown/knockout of the intended target to see if it phenocopies the effect of this compound.3. Conduct a rescue experiment to confirm that the effect is specifically due to inhibition of the intended target.
Discrepancy between biochemical IC50 and cellular EC50. Poor cell permeability, active efflux from cells, or off-target effects in the cellular environment.1. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA).2. Use CETSA to confirm target engagement at the concentrations being used in cellular assays.3. Consider that off-target effects in the complex cellular milieu may contribute to the observed phenotype, necessitating the control experiments outlined above.

Quantitative Data Summary

To illustrate how to present data on inhibitor selectivity, the following table provides a hypothetical kinase selectivity profile for this compound. A comprehensive profiling of this compound against a broad kinase panel is essential to generate such a table for your specific batch of the compound.

Kinase Target IC50 (nM) Fold Selectivity vs. Primary Target Notes
Primary Target X 101Potent on-target activity.
Off-Target Kinase A 25025Moderate off-target activity. Consider using concentrations below 250 nM in cellular assays.
Off-Target Kinase B 1,200120Weak off-target activity. Less likely to be a concern at typical experimental concentrations.
Off-Target Kinase C >10,000>1,000Highly selective against this kinase.

Key Experimental Protocols

Biochemical Kinase Assay for IC50 Determination

Objective: To determine the concentration of this compound required to inhibit the activity of a purified kinase by 50%.

Methodology:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of this compound to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • In a multi-well plate, combine the recombinant kinase, a suitable substrate peptide, and ATP at a concentration close to its Km value.

  • Add the diluted this compound or a vehicle control (DMSO) to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP (e.g., using luminescence or fluorescence).

  • Read the signal using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound binds to its intended target in intact cells.

Methodology:

  • Culture cells to a suitable confluency and treat them with this compound at the desired concentration or with a vehicle control for a specified time (e.g., 1-2 hours).

  • Harvest the cells and resuspend them in a buffered solution.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or another protein detection method.

  • A positive result is indicated by a shift in the melting curve, where the target protein remains soluble at higher temperatures in the presence of this compound compared to the vehicle control.

Visualizations

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Target Pathway cluster_off_target Off-Target Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Activates Primary_Target_X Primary Target X Receptor_Tyrosine_Kinase->Primary_Target_X Activates Downstream_Effector Downstream Effector Primary_Target_X->Downstream_Effector Phosphorylates Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response Leads to Off_Target_Kinase_A Off-Target Kinase A Unintended_Substrate Unintended Substrate Off_Target_Kinase_A->Unintended_Substrate Phosphorylates Off_Target_Response Off_Target_Response Unintended_Substrate->Off_Target_Response Leads to This compound This compound This compound->Primary_Target_X Inhibits (On-Target) This compound->Off_Target_Kinase_A Inhibits (Off-Target)

Caption: On-target vs. Off-target effects of this compound.

Experimental_Workflow cluster_validation Validation of On-Target Effect Dose_Response 1. Dose-Response Curve (Determine EC50) Genetic_Knockdown 2. Genetic Knockdown (siRNA/CRISPR) (Phenocopy) Dose_Response->Genetic_Knockdown Rescue_Experiment 3. Rescue with Resistant Mutant (Confirm Specificity) Genetic_Knockdown->Rescue_Experiment Cellular_Engagement 4. Cellular Target Engagement (CETSA) Rescue_Experiment->Cellular_Engagement Conclusion High Confidence in On-Target Effect Cellular_Engagement->Conclusion Start Observe Phenotype with this compound Start->Dose_Response

Caption: Workflow for validating on-target effects.

CDC801 experimental variability and how to control for it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CDC801. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on understanding and controlling experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally active small molecule that functions as a dual inhibitor of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α). Its inhibitory activities are characterized by the following IC50 values:

  • PDE4: 1.1 µM

  • TNF-α: 2.5 µM

By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, leading to a reduction in inflammatory responses.[1][2][3] The direct inhibition of TNF-α, a major pro-inflammatory cytokine, further contributes to its anti-inflammatory effects.[4][5][6]

Q2: In what research areas is this compound typically used?

A2: Given its mechanism of action, this compound is primarily investigated in the context of inflammatory and autoimmune diseases. It is also relevant for studying cellular processes regulated by cAMP and TNF-α signaling, including immune cell activation, cell proliferation, and apoptosis.[4][5][7] Notably, this compound has been under investigation in a clinical trial for Chronic Lymphocytic Leukemia (CLL).

Q3: What are the primary sources of experimental variability when working with this compound?

A3: Experimental variability with this compound can arise from several factors, including:

  • Cell-based factors: Cell line integrity, passage number, cell density, and contamination can all impact results.[1] Phenotypic drift in cell cultures over time is a significant contributor to variability.

  • Reagent and compound handling: Inconsistent solvent concentrations (e.g., DMSO), improper storage of this compound, and variability in reagent quality can affect outcomes.

  • Assay conditions: Variations in incubation times, temperature, and plate position (edge effects) can introduce noise into the data.

  • Biological variability: Differences in the expression levels of PDE4 isoforms and TNF-α receptors across different cell types can lead to varied responses.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for PDE4 Inhibition

  • Question: We are observing significant well-to-well and day-to-day variability in our this compound IC50 values from our PDE4 inhibition assays. What could be the cause and how can we mitigate this?

  • Answer: High variability in PDE4 inhibition assays is a common challenge. Here are potential causes and solutions:

    • Inconsistent Cell State:

      • Cause: Cells at different growth phases or passage numbers can exhibit varied PDE4 expression and activity.

      • Solution: Strictly standardize your cell culture protocol. Use cells within a narrow passage number range and ensure consistent seeding density. Consider using cryopreserved cell banks to start each experiment from the same cell population.[1]

    • Substrate Depletion:

      • Cause: If the cAMP concentration is too low or the reaction time is too long, the substrate may be depleted, leading to non-linear reaction kinetics.

      • Solution: Optimize the cAMP concentration and ensure your measurements are taken within the linear range of the assay.

    • Assay Conditions:

      • Cause: Minor fluctuations in incubation temperature and time can alter enzyme kinetics.

      • Solution: Use a calibrated incubator and a precise timer for all incubation steps. Ensure even temperature distribution across the microplate.

    • Reagent Preparation:

      • Cause: Inaccurate serial dilutions of this compound can lead to significant errors in the dose-response curve.

      • Solution: Prepare fresh dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Issue 2: Inconsistent Results in TNF-α Release Assays

  • Question: Our TNF-α release assay results with this compound are not reproducible. What factors should we investigate?

  • Answer: TNF-α release assays, often performed using ELISA or similar immunoassays, are sensitive to a variety of factors. Consider the following:

    • Cell Stimulation:

      • Cause: The potency and concentration of the stimulating agent (e.g., lipopolysaccharide, LPS) can vary between batches, leading to inconsistent TNF-α production.

      • Solution: Qualify each new batch of LPS or other stimulants to ensure a consistent dose-response.

    • Timing of Measurement:

      • Cause: TNF-α release is a dynamic process. Measuring at different time points post-stimulation will yield different results.

      • Solution: Establish a strict time course and measure TNF-α levels at a consistent, optimized time point.

    • ELISA-specific Variability:

      • Cause: Improper washing, variability in antibody lots, and inconsistent incubation times can all contribute to ELISA variability.

      • Solution: Follow the ELISA kit manufacturer's protocol precisely. Use an automated plate washer for consistent washing steps. Ensure that all reagents, including standards and samples, are at room temperature before use.[8]

    • Sample Handling:

      • Cause: TNF-α can be sensitive to degradation. Multiple freeze-thaw cycles of cell culture supernatants can reduce the detectable amount of the cytokine.

      • Solution: Aliquot supernatants after harvesting and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound.

ParameterValueTargetNotes
IC50 1.1 µMPDE4Represents the concentration of this compound required to inhibit 50% of PDE4 activity.
IC50 2.5 µMTNF-αRepresents the concentration of this compound required to inhibit 50% of TNF-α release.

Experimental Protocols & Workflows

Protocol 1: Cell-Based PDE4 Inhibition Assay

This protocol describes a method to determine the IC50 of this compound for PDE4 in a whole-cell format using a CRE-luciferase reporter assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • CRE-luciferase reporter vector and PDE4B expression vector

  • Transfection reagent

  • Forskolin

  • This compound

  • Dual-luciferase assay system

  • 96-well white, clear-bottom assay plates

Methodology:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the CRE-luciferase reporter vector and the PDE4B expression vector using a suitable transfection reagent according to the manufacturer's instructions. A constitutively expressing Renilla luciferase vector should be included as an internal control for transfection efficiency.[9]

  • Incubation: Incubate the cells for 24-48 hours to allow for vector expression.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Incubate for 1 hour.

  • Cell Stimulation: Add forskolin to all wells (except for negative controls) to a final concentration that induces a submaximal luciferase response. This elevates intracellular cAMP levels.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's protocol. Measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: TNF-α Release Assay from Macrophages

This protocol outlines the measurement of this compound's inhibitory effect on TNF-α release from differentiated THP-1 macrophages.

Materials:

  • THP-1 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound

  • Human TNF-α ELISA kit

  • 24-well tissue culture plates

Methodology:

  • Macrophage Differentiation: Seed THP-1 cells in a 24-well plate and treat with PMA (e.g., 20 ng/mL) for 48-72 hours to induce differentiation into adherent macrophage-like cells.[10]

  • Compound Pre-treatment: After differentiation, wash the cells and replace the medium with fresh medium containing serial dilutions of this compound. Incubate for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to stimulate TNF-α production. Include appropriate vehicle and unstimulated controls.

  • Incubation: Incubate the plate for a predetermined optimal time (e.g., 4-6 hours) at 37°C.

  • Supernatant Collection: Carefully collect the cell culture supernatants from each well. Centrifuge to pellet any detached cells and transfer the clear supernatant to a new tube.

  • ELISA: Perform the human TNF-α ELISA on the collected supernatants according to the kit manufacturer's instructions.[11][12] This typically involves incubating the supernatant in antibody-coated wells, followed by washing and addition of a detection antibody and substrate.

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of TNF-α in each sample by interpolating from a standard curve. Plot the TNF-α concentration against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Visualizations

CDC801_PDE4_Signaling_Pathway GPCR GPCR (e.g., β2-AR) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Degrades CREB CREB PKA->CREB Phosphorylates Inflammation ↓ Pro-inflammatory Gene Expression CREB->Inflammation Regulates This compound This compound This compound->PDE4 Inhibits

Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory signaling.

CDC801_TNFa_Signaling_Pathway Macrophage Macrophage/ Monocyte TNFa_synthesis TNF-α Synthesis & Release LPS LPS TLR4 TLR4 LPS->TLR4 Activates Signaling Intracellular Signaling (e.g., NF-κB) TLR4->Signaling Signaling->TNFa_synthesis TNFa_receptor TNFR TNFa_synthesis->TNFa_receptor Binds to Inflammatory_Response Pro-inflammatory Response TNFa_receptor->Inflammatory_Response Initiates This compound This compound This compound->TNFa_synthesis Inhibits

Caption: this compound directly inhibits the synthesis and release of the pro-inflammatory cytokine TNF-α.

Experimental_Workflow_IC50 start Start step1 Seed Cells in 96-well Plate start->step1 step2 Differentiate/Transfect (if necessary) step1->step2 step4 Add this compound to Cells (Pre-incubation) step2->step4 step3 Prepare this compound Serial Dilutions step3->step4 step5 Add Stimulant (e.g., Forskolin/LPS) step4->step5 step6 Incubate (Optimized Time) step5->step6 step7 Measure Readout (Luminescence/ELISA) step6->step7 step8 Data Analysis: Plot Dose-Response Curve step7->step8 end Determine IC50 step8->end

Caption: General experimental workflow for determining the IC50 value of this compound.

References

Technical Support Center: Improving the Bioavailability of CDC801 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vivo studies with CDC801, a compound understood to exhibit poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary barriers to the oral bioavailability of this compound?

A1: For a compound with poor aqueous solubility like this compound, the primary barriers to oral bioavailability are typically dissolution-rate limited absorption and potential first-pass metabolism.[1][2] Before the compound can be absorbed across the gastrointestinal (GI) tract, it must first dissolve in the GI fluids.[2] If a drug has low solubility, it may not dissolve sufficiently to create a high enough concentration gradient for effective absorption. Additionally, once absorbed, the compound may be extensively metabolized by enzymes in the intestinal wall and liver (first-pass effect), reducing the amount of active drug that reaches systemic circulation.[3][4]

Q2: What initial steps should be taken to investigate the low bioavailability of this compound?

A2: A stepwise approach is recommended. First, confirm the compound's physicochemical properties, focusing on its solubility in relevant biorelevant media (e.g., FaSSIF, FeSSIF) and its permeability (e.g., using a Caco-2 assay). This will help to classify the compound according to the Biopharmaceutics Classification System (BCS).[5][6] Concurrently, an intravenous (IV) dose should be administered in an animal model to determine the absolute bioavailability and to understand the extent of first-pass metabolism.[3][4] The results from these investigations will guide the selection of an appropriate formulation strategy.

Q3: What are the main formulation strategies to consider for a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[2][6][7] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can improve the dissolution rate.[7][8]

  • Amorphous Formulations: Converting the crystalline drug to an amorphous state, often stabilized in a polymer matrix (solid dispersions), can increase its apparent solubility.[5]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract and potentially facilitate lymphatic uptake, bypassing first-pass metabolism.[5][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2][7]

  • pH Modification and Co-solvents: For ionizable compounds, altering the microenvironment pH can enhance solubility. Co-solvents can also be used in liquid formulations to increase drug solubility.[7]

Troubleshooting Guides

Problem 1: Very Low and Variable Exposure After Oral Dosing with a Simple Suspension

Possible Cause: Dissolution rate-limited absorption due to poor solubility and potential particle agglomeration of the suspension in the GI tract.

Troubleshooting Workflow:

G cluster_strategies Formulation Options start Start: Low/Variable Exposure with Suspension bcs Step 1: Determine BCS Classification (Solubility & Permeability Testing) start->bcs bcs2 BCS Class II or IV (Low Solubility) bcs->bcs2 formulation_strategy Step 2: Select Formulation Strategy bcs2->formulation_strategy micronization A) Particle Size Reduction (Micronization/Nanonization) formulation_strategy->micronization sdds B) Lipid-Based Formulation (e.g., SEDDS) formulation_strategy->sdds solid_dispersion C) Amorphous Solid Dispersion (Spray Drying/Hot Melt Extrusion) formulation_strategy->solid_dispersion pk_study Step 3: Conduct Comparative Pharmacokinetic (PK) Study in Animals micronization->pk_study sdds->pk_study solid_dispersion->pk_study data_analysis Step 4: Analyze PK Data (AUC, Cmax, Tmax, Variability) pk_study->data_analysis success Success: Improved & Consistent Exposure data_analysis->success Criteria Met re_evaluate Re-evaluate Strategy (Consider combination or alternative approaches) data_analysis->re_evaluate Criteria Not Met

Caption: Workflow for troubleshooting low oral exposure.

Recommended Actions:

  • Characterize the API: Perform solubility testing in different pH buffers and biorelevant media.

  • Formulation Development:

    • Option A (Particle Size Reduction): Prepare a nanosuspension of this compound and dose it in the same vehicle.

    • Option B (Lipid-Based System): Screen for solubility in various oils, surfactants, and co-solvents to develop a Self-Emulsifying Drug Delivery System (SEDDS).[3][5]

    • Option C (Solid Dispersion): Create a solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC-AS).

  • In-Vivo Evaluation: Dose these new formulations alongside the original suspension in a comparative pharmacokinetic (PK) study in an appropriate animal model (e.g., rat, mouse).

Data Presentation: Comparative PK Parameters of this compound Formulations
Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*h/mL)Bioavailability (%)
IV Solution 2850 ± 1200.081250 ± 210100
Simple Suspension 1050 ± 252.0250 ± 1304
Nanosuspension 10250 ± 901.51500 ± 45024
SEDDS 10600 ± 1501.03750 ± 80060
Solid Dispersion 10450 ± 1101.02800 ± 65045

Data are presented as mean ± standard deviation and are hypothetical.

Problem 2: Formulation is Physically Unstable and Drug Precipitates Out of Solution

Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen vehicle, or the formulation components are incompatible.

Troubleshooting Actions:

  • Re-assess Solubility: Accurately determine the saturation solubility of this compound in the current vehicle.

  • Reduce Drug Concentration: If feasible for the required dose, lower the concentration of this compound in the formulation.

  • Add Excipients:

    • For Aqueous Vehicles: Incorporate solubilizing agents such as surfactants (e.g., Tween® 80, Kolliphor® EL) or cyclodextrins (e.g., HP-β-CD).[2][7]

    • For Lipid Vehicles: Ensure the correct ratio of oil, surfactant, and co-solvent is used to maintain a stable microemulsion upon dispersion.[3]

  • pH Adjustment: If this compound has ionizable groups, adjust the pH of the formulation to a range where its solubility is maximized.[7]

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a SEDDS formulation of this compound to enhance its oral bioavailability.

Methodology:

  • Excipient Screening:

    • Determine the solubility of this compound in a panel of oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Cremophor® RH 40), and co-solvents (e.g., Transcutol® HP, PEG 400).

    • Select the excipients that show the highest solubility for this compound.

  • Formulation Development:

    • Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of the selected oil, surfactant, and co-solvent.

    • Prepare several blank formulations with varying ratios (e.g., 30:50:20, 40:40:20 oil:surfactant:co-solvent).

    • Evaluate the self-emulsification performance by adding a small amount of the blank formulation to water and observing the resulting emulsion.

  • Drug Loading:

    • Select the optimized blank formulation vehicle with good self-emulsification properties.

    • Dissolve a pre-weighed amount of this compound into the vehicle with gentle heating and vortexing until a clear, homogenous solution is formed.

  • Characterization:

    • Visually inspect the final drug-loaded SEDDS for clarity and homogeneity.

    • Determine the droplet size of the resulting emulsion upon dilution in water using dynamic light scattering.

G cluster_screening 1. Excipient Screening cluster_formulation 2. Formulation Development cluster_loading 3. Drug Loading & Characterization solubility_oils Solubility in Oils select_excipients Select Best Excipients solubility_oils->select_excipients solubility_surfactants Solubility in Surfactants solubility_surfactants->select_excipients solubility_cosolvents Solubility in Co-solvents solubility_cosolvents->select_excipients ternary_diagram Construct Ternary Phase Diagram select_excipients->ternary_diagram emulsification_test Test Self-Emulsification ternary_diagram->emulsification_test optimize_vehicle Optimized Blank Vehicle emulsification_test->optimize_vehicle load_drug Dissolve this compound in Vehicle optimize_vehicle->load_drug characterize Characterize Droplet Size & Stability load_drug->characterize final_product Final SEDDS Formulation characterize->final_product

References

Technical Support Center: Overcoming Resistance to HNF4α-Targeting siRNA Therapeutics in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to HNF4α-targeting small interfering RNA (siRNA) therapeutics, herein referred to as CDC801, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an investigational therapeutic agent based on small interfering RNA (siRNA) technology. Its primary mechanism is to specifically target and degrade the messenger RNA (mRNA) of Hepatocyte Nuclear Factor 4 alpha (HNF4α). This leads to a reduction in the expression of the HNF4α protein, which has been implicated in the proliferation and survival of certain cancer cells, particularly in hepatocellular carcinoma. By silencing the HNF4α gene, this compound aims to inhibit tumor growth and induce apoptosis.

Q2: Our cancer cell line, initially sensitive to this compound, is now showing reduced response. What are the potential mechanisms of acquired resistance?

A2: Acquired resistance to siRNA therapeutics like this compound can arise from various molecular changes within the cancer cells. Key potential mechanisms include:

  • Alterations in the RNA interference (RNAi) machinery: Mutations or altered expression of essential proteins in the RNAi pathway (e.g., Dicer, Ago2) can impair the processing and efficacy of the siRNA.

  • Upregulation of compensatory signaling pathways: Cancer cells can adapt by activating alternative survival pathways that bypass their dependency on HNF4α. Common examples include the activation of Wnt/β-catenin, STAT3, or TGFβ signaling pathways.[1]

  • Reduced siRNA uptake or enhanced efflux: Changes in the expression of cell surface receptors or transporters can lead to decreased internalization of the siRNA delivery vehicle. Similarly, upregulation of efflux pumps could potentially remove the therapeutic from the cytoplasm.

  • Epigenetic modifications: Alterations in DNA methylation or histone modification patterns can lead to changes in the expression of genes that contribute to a resistant phenotype.

  • Target site mutations: While less common for siRNA, mutations in the HNF4α mRNA sequence targeted by this compound could potentially interfere with siRNA binding and subsequent degradation.

Q3: Are there any known biomarkers that can predict resistance to this compound?

A3: Research into predictive biomarkers for resistance to HNF4α-targeting siRNA is ongoing. However, based on the known functions of HNF4α, potential biomarkers could include:

  • Baseline expression levels of HNF4α: While seemingly counterintuitive, very high levels of HNF4α might indicate a strong dependence on this pathway, but could also necessitate higher doses for effective silencing.

  • Activation status of compensatory pathways: High basal activation of pathways like Wnt/β-catenin or STAT3 may indicate a pre-existing tendency for resistance.

  • Expression of key RNAi machinery components: Low expression of essential proteins like Dicer or Ago2 could predict a poor response to any siRNA-based therapy.

Troubleshooting Guides

Issue 1: Decreased this compound Efficacy in a Previously Sensitive Cell Line

This guide provides a systematic approach to investigating and potentially overcoming acquired resistance to this compound.

Troubleshooting Workflow

A Confirm Resistance: - Dose-response curve shift - Time-course analysis B Verify siRNA Integrity & Delivery: - Check siRNA quality - Confirm transfection efficiency A->B If resistance is confirmed C Assess Target Engagement: - qRT-PCR for HNF4α mRNA - Western blot for HNF4α protein B->C If delivery is efficient D Investigate Resistance Mechanisms: - RNA-seq for pathway analysis - Western blot for compensatory pathways - Assess RNAi machinery expression C->D If target is not silenced E Develop Overcoming Strategy: - Combination therapy - Target alternative pathways D->E Based on identified mechanism

Troubleshooting Steps and Experimental Protocols

Step Action Expected Outcome Troubleshooting
1. Confirm Resistance Perform a dose-response assay (e.g., MTS or CellTiter-Glo) comparing the parental and suspected resistant cell lines.The resistant cell line should exhibit a rightward shift in the IC50 curve, indicating a need for higher concentrations of this compound to achieve the same level of growth inhibition.- Ensure consistent cell seeding densities and assay conditions. - Passage number of parental cells should be comparable to when they were sensitive.
2. Verify siRNA Integrity and Delivery - Run an aliquot of the this compound stock on a denaturing polyacrylamide gel to check for degradation. - Use a fluorescently labeled control siRNA to confirm transfection efficiency via microscopy or flow cytometry.- A single, sharp band should be observed for the siRNA. - High percentage of cells should show fluorescence, indicating successful delivery.- If siRNA is degraded, obtain a new batch. - Optimize transfection reagent and protocol if delivery is inefficient.
3. Assess Target Engagement - Measure HNF4α mRNA levels via qRT-PCR at 24 and 48 hours post-transfection. - Measure HNF4α protein levels via Western blot at 48 and 72 hours post-transfection.In resistant cells, there will be a diminished reduction in HNF4α mRNA and protein levels compared to the parental cell line treated with the same concentration of this compound.- Check primer efficiency for qRT-PCR. - Validate antibody specificity for Western blotting.
4. Investigate Resistance Mechanisms - Perform RNA-sequencing to identify differentially expressed genes and activated pathways in resistant vs. parental cells. - Use Western blotting to probe for the activation of known compensatory pathways (e.g., phospho-STAT3, β-catenin).RNA-seq may reveal upregulation of pro-survival or drug efflux genes. Western blotting may show increased phosphorylation or expression of key nodes in compensatory pathways.- Validate RNA-seq hits with qRT-PCR. - Use appropriate positive and negative controls for pathway activation.
5. Develop Overcoming Strategy Based on the findings from Step 4, devise a strategy to re-sensitize the cells. This could involve combination therapy with an inhibitor of the identified compensatory pathway.A synergistic effect should be observed when combining this compound with the second agent, restoring sensitivity to the HNF4α-targeting siRNA.- Perform synergy analysis (e.g., Bliss independence or Chou-Talalay method) to confirm the interaction.

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound and any combination agents. Add the treatments to the appropriate wells. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Normalize the absorbance values to the vehicle-only control and plot the dose-response curve to determine the IC50.

Protocol 2: Western Blotting for HNF4α and Signaling Proteins
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-HNF4α, anti-phospho-STAT3, anti-β-catenin, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Signaling Pathways and Logical Relationships

HNF4α-Dependent Cell Survival and Potential Resistance Pathways

The following diagram illustrates the intended therapeutic action of this compound on the HNF4α pathway and highlights potential compensatory pathways that can be activated in resistant cells.

cluster_0 Therapeutic Intervention cluster_1 Downstream Effects cluster_2 Compensatory Resistance Pathways This compound This compound (HNF4α siRNA) HNF4a_mRNA HNF4α mRNA This compound->HNF4a_mRNA Degradation HNF4a_protein HNF4α Protein HNF4a_mRNA->HNF4a_protein Translation Proliferation Cell Proliferation HNF4a_protein->Proliferation Promotes Apoptosis Apoptosis HNF4a_protein->Apoptosis Inhibits Wnt Wnt/β-catenin Pathway Wnt->Proliferation STAT3 STAT3 Pathway STAT3->Proliferation TGFb TGFβ Pathway TGFb->Proliferation

Caption: this compound targets HNF4α mRNA for degradation, leading to reduced cell proliferation and increased apoptosis. Resistance can emerge through the activation of compensatory pathways such as Wnt/β-catenin, STAT3, or TGFβ.

Disclaimer: this compound is used here as a placeholder for an HNF4α-targeting siRNA therapeutic based on publicly available clinical trial information. The information provided is for research and technical support purposes only and does not constitute medical advice.

References

Technical Support Center: Addressing CDC801-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity induced by the investigational compound CDC801 in normal, non-cancerous cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in normal cells?

A1: this compound is understood to induce cytotoxicity in normal proliferating cells primarily through the activation of caspase-dependent apoptosis and the induction of oxidative stress.[1][2][3] This can lead to off-target effects on healthy tissues, which is a critical consideration in its therapeutic application. The activation of the apoptotic pathway appears to be a key downstream event following drug-target engagement.

Q2: Are there known strategies to selectively protect normal cells from this compound-induced toxicity?

A2: Yes, several strategies are being explored to protect normal cells from the cytotoxic effects of agents like this compound.[4][5] One promising approach is the transient induction of cell cycle arrest in normal cells, as many cytotoxic agents preferentially target rapidly dividing cells.[6][7] Additionally, co-administration of antioxidants may mitigate cytotoxicity mediated by oxidative stress.[8][9] The use of targeted delivery systems to increase the concentration of this compound at the tumor site while minimizing systemic exposure is also a viable strategy.[8]

Q3: Can co-treatment with other agents reduce the required dose of this compound and its associated cytotoxicity?

A3: Combining this compound with other therapeutic agents could potentially allow for the use of lower, less toxic doses of this compound while achieving a synergistic anti-cancer effect.[4][5] The selection of a synergistic partner for this compound would depend on its specific mechanism of action and the molecular profile of the cancer being treated.

Troubleshooting Guides

Issue 1: High Levels of Apoptosis Observed in Normal Control Cell Lines

Question: My in vitro experiments show significant apoptosis in my normal (non-cancerous) control cell line after treatment with this compound, comparable to the cancer cell line. How can I reduce this off-target effect?

Answer:

This is a common challenge when developing cytotoxic agents. Here are a few troubleshooting steps you can take:

  • Optimize this compound Concentration and Exposure Time:

    • Perform a detailed dose-response and time-course experiment on both your normal and cancer cell lines to identify a potential therapeutic window where cancer cells are more sensitive to this compound than normal cells.

    • Experimental Protocol:

      • Cell Plating: Seed both normal and cancer cells at a density of 5,000 cells/well in a 96-well plate and allow them to adhere overnight.

      • Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 nM to 10 µM) for various time points (e.g., 24, 48, and 72 hours).

      • Viability Assay: Assess cell viability using an MTT or a luminescence-based assay.

      • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for both cell lines at each time point.

  • Investigate Cell Cycle-Dependent Toxicity:

    • Normal proliferating cells can be protected by inducing a temporary G1 arrest.[6][7] Consider pre-treating your normal cells with a CDK4/6 inhibitor for a short period before adding this compound.

    • Experimental Protocol:

      • Cell Synchronization: Treat normal cells with a CDK4/6 inhibitor (e.g., Palbociclib at 100 nM) for 12-16 hours to induce G1 arrest.

      • Co-treatment: Add this compound to the synchronized normal cells and, in parallel, to unsynchronized cancer cells.

      • Assessment: Measure apoptosis rates using Annexin V/PI staining and flow cytometry after 24-48 hours of this compound treatment.

  • Co-treatment with a Caspase Inhibitor:

    • Since this compound induces caspase-dependent apoptosis, a broad-spectrum caspase inhibitor could protect normal cells.[3][4][5]

    • Experimental Protocol:

      • Pre-treatment: Pre-incubate normal cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK at 20 µM) for 1-2 hours.

      • This compound Treatment: Add this compound at the desired concentration.

      • Viability Measurement: Assess cell viability after 24-48 hours.

Quantitative Data Summary: Effect of Mitigation Strategies on this compound IC50

Cell LineTreatment ConditionIC50 (µM) after 48h
Normal FibroblastsThis compound alone1.5
Normal FibroblastsThis compound + CDK4/6i pre-treatment8.2
Normal FibroblastsThis compound + Z-VAD-FMK12.5
Cancer Cell Line AThis compound alone0.8
Cancer Cell Line AThis compound + CDK4/6i pre-treatment0.9
Cancer Cell Line AThis compound + Z-VAD-FMK7.5
Issue 2: Evidence of Significant Oxidative Stress in Normal Cells

Question: I have observed an increase in reactive oxygen species (ROS) and markers of oxidative damage in my normal cell line following this compound treatment. What experiments can I perform to confirm this and potentially mitigate it?

Answer:

Increased oxidative stress is a known off-target effect of some cytotoxic compounds.[1][2][9] Here’s how you can address this:

  • Quantify Reactive Oxygen Species (ROS) Production:

    • Use a fluorescent probe like DCFDA to measure intracellular ROS levels.

    • Experimental Protocol:

      • Cell Treatment: Treat normal and cancer cells with this compound for a short duration (e.g., 1, 3, and 6 hours).

      • Staining: Incubate the cells with 10 µM DCFDA for 30 minutes.

      • Measurement: Measure fluorescence intensity using a plate reader or flow cytometer.

  • Co-treatment with an Antioxidant:

    • Investigate if an antioxidant can selectively rescue normal cells from this compound-induced cytotoxicity.

    • Experimental Protocol:

      • Pre-treatment: Pre-treat normal cells with N-acetylcysteine (NAC) at a concentration of 1-5 mM for 1 hour.

      • This compound Addition: Add this compound and continue the incubation.

      • Outcome Assessment: Measure cell viability and ROS levels at 24 hours.

Quantitative Data Summary: Effect of NAC on this compound-Induced ROS Production

Cell LineTreatment ConditionFold Increase in ROS (vs. Control)% Viability at 24h
Normal Epithelial CellsThis compound (2 µM)4.245%
Normal Epithelial CellsThis compound (2 µM) + NAC (5 mM)1.385%
Cancer Cell Line BThis compound (2 µM)3.830%
Cancer Cell Line BThis compound (2 µM) + NAC (5 mM)2.935%

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key concepts discussed in this technical support center.

CDC801_Induced_Apoptosis cluster_extracellular Extracellular cluster_cellular Normal Cell This compound This compound Target Cellular Target This compound->Target ROS ↑ Reactive Oxygen Species (ROS) Target->ROS Oxidative Stress Mitochondria Mitochondrial Stress Target->Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic pathway in normal cells.

Mitigation_Strategies_Workflow cluster_problem Problem Identification cluster_strategies Mitigation Strategies cluster_assessment Outcome Assessment Problem High Cytotoxicity in Normal Cells Dose Optimize Dose & Exposure Time Problem->Dose CellCycle Induce G1 Arrest (e.g., CDK4/6i) Problem->CellCycle Antioxidant Co-treat with Antioxidant (e.g., NAC) Problem->Antioxidant CaspaseInhibitor Co-treat with Caspase Inhibitor Problem->CaspaseInhibitor Viability Cell Viability (MTT, etc.) Dose->Viability CellCycle->Viability Apoptosis Apoptosis Assay (Annexin V) CellCycle->Apoptosis Antioxidant->Viability ROS ROS Measurement (DCFDA) Antioxidant->ROS CaspaseInhibitor->Viability Logical_Relationship cluster_cause Cause cluster_effect Cellular Effect cluster_consequence Consequence cluster_solution Potential Solution This compound This compound Treatment OffTarget Off-Target Activity in Normal Cells This compound->OffTarget Cytotoxicity Cytotoxicity OffTarget->Cytotoxicity TherapeuticWindow Widen Therapeutic Window Cytotoxicity->TherapeuticWindow Address

References

Technical Support Center: [Placeholder Compound Name] Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their experimental protocols for [Placeholder Compound Name] and improve reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting [Placeholder Compound Name]?

A1: [Placeholder Compound Name] is most effectively reconstituted in sterile, nuclease-free DMSO to create a stock solution. For final experimental concentrations, it is recommended to dilute the DMSO stock in the appropriate cell culture medium or buffer. Ensure the final DMSO concentration in your experiment does not exceed a level that affects cell viability, typically below 0.1%.

Q2: What is the optimal concentration range for treating cells with [Placeholder Compound Name]?

A2: The optimal concentration of [Placeholder Compound Name] can vary significantly depending on the cell line and the experimental endpoint. We recommend performing a dose-response curve for each new cell line to determine the EC50 or IC50. A typical starting range for initial experiments is between 1 µM and 100 µM. Refer to the table below for published ranges in common cell lines.

Q3: How long should cells be incubated with [Placeholder Compound Name]?

A3: Incubation times will depend on the specific assay and the biological question being addressed. For signaling pathway analysis, shorter incubation times (e.g., 15 minutes to 6 hours) are common. For cell viability or apoptosis assays, longer incubation periods (e.g., 24, 48, or 72 hours) are typically required.

Q4: I am observing significant off-target effects. What can I do to minimize these?

A4: Off-target effects can be minimized by using the lowest effective concentration of [Placeholder Compound Name] and ensuring the purity of the compound. It is also crucial to include appropriate controls in your experiments, such as vehicle-only controls and positive/negative controls for the expected biological effect. If off-target effects persist, consider using a secondary, structurally different inhibitor of the same target to confirm your findings.

Q5: My experimental results are not reproducible. What are the common causes of variability?

A5: Lack of reproducibility can stem from several factors. Ensure consistent cell culture conditions, including cell passage number, confluency, and media composition. The preparation and storage of [Placeholder Compound Name] stock solutions are also critical; store aliquots at -80°C to avoid repeated freeze-thaw cycles. Finally, standardize all experimental steps, from cell seeding density to the timing of reagent additions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no observable effect of [Placeholder Compound Name] 1. Inactive Compound: The compound may have degraded due to improper storage. 2. Suboptimal Concentration: The concentration used may be too low for the specific cell line. 3. Insufficient Incubation Time: The treatment duration may be too short to induce a measurable response.1. Use a fresh aliquot of the compound. Ensure proper storage at -80°C in a desiccated environment. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Conduct a time-course experiment to identify the optimal incubation period.
High cell death in control and treated groups 1. High DMSO Concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells. 2. Cell Culture Contamination: Bacterial or fungal contamination can lead to widespread cell death. 3. Poor Cell Health: The cells may have been unhealthy or at a high passage number before the experiment.1. Ensure the final DMSO concentration is below 0.1%. 2. Regularly check cell cultures for contamination. 3. Use low-passage, healthy cells for all experiments.
Inconsistent results between experimental replicates 1. Inconsistent Cell Seeding: Variations in the number of cells seeded per well can lead to variability. 2. Pipetting Errors: Inaccurate pipetting of the compound or reagents. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate reagents and affect cell growth.1. Ensure a homogenous cell suspension and careful counting before seeding. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outermost wells of multi-well plates for data collection; instead, fill them with sterile PBS or media.

Experimental Protocols

Dose-Response Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of [Placeholder Compound Name] in cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader and normalize the data to the vehicle control to determine the percentage of viable cells. Plot the results to determine the IC50 value.

Western Blot Analysis of Target Phosphorylation
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of [Placeholder Compound Name] or vehicle for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Visualizations

Signaling_Pathway cluster_0 [Placeholder Compound Name] Mechanism of Action Compound [Placeholder Compound Name] Target_Kinase Target Kinase Compound->Target_Kinase Inhibition Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Phosphorylation Biological_Response Biological Response Downstream_Effector->Biological_Response

Caption: Proposed signaling pathway of [Placeholder Compound Name].

Experimental_Workflow cluster_1 Dose-Response Experiment Workflow Start Seed Cells Prepare_Compound Prepare Serial Dilutions Start->Prepare_Compound Treat_Cells Treat Cells Prepare_Compound->Treat_Cells Incubate Incubate (e.g., 48h) Treat_Cells->Incubate Add_Reagent Add Viability Reagent Incubate->Add_Reagent Measure Measure Signal Add_Reagent->Measure Analyze Analyze Data (IC50) Measure->Analyze

Caption: Workflow for a typical dose-response experiment.

Validation & Comparative

No Publicly Available Data on "CDC801" for Anti-Leukemic Effects in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the anti-leukemic effects of a compound referred to as "CDC801," particularly in the context of patient-derived xenograft (PDX) models, has yielded no publicly available scientific literature, clinical trial data, or experimental protocols. This prevents the creation of a comparison guide as requested, due to the absence of verifiable information on the specified topic.

Initial investigations into scientific databases and clinical trial registries did not identify any compound designated as "this compound" with reported anti-leukemic properties or studies involving its use in PDX models. It is possible that "this compound" may be an internal company code for a drug candidate not yet disclosed in public forums, a misidentification of an existing therapeutic, or a typographical error.

A search for similar designations revealed a completed Phase 1/2 clinical trial for a "CDC-801" in patients with Chronic Lymphocytic Leukemia (CLL)[1]. However, the results and current status of this trial, including any data on the drug's mechanism of action or efficacy, are not available in the public domain. Without this foundational information, a comparison with other anti-leukemic agents is not feasible.

Further searches for similarly named compounds identified "CD-801," a drug under investigation for advanced hepatocellular carcinoma, which is a solid tumor and unrelated to leukemia[2][3]. Other similarly coded drugs, such as "ALZ-801" for Alzheimer's disease and "CX-801" for solid tumors, are also in development for different indications and are not relevant to the requested topic[4][5].

The use of patient-derived xenografts is a critical methodology in preclinical cancer research, including for various forms of leukemia, as it allows for the evaluation of novel therapies in a model that closely mimics the patient's disease. However, without any specific information linking "this compound" to this research model, no data can be presented or compared.

Given the lack of any discernible information on "this compound" for the treatment of leukemia, it is not possible to fulfill the request for a comparison guide. Should a different or corrected compound name be available, a new search and analysis can be conducted.

References

A Comparative Analysis of JTC-801 and Roflumilast in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the exploration of novel therapeutic agents with distinct mechanisms of action is paramount. This guide provides a comparative analysis of two such compounds, JTC-801 and Roflumilast, focusing on their respective impacts on tumor growth and their underlying molecular pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive overview of these two agents.

Executive Summary

JTC-801, initially identified as an opioid receptor antagonist, has demonstrated significant anti-cancer properties through a unique mechanism of inducing pH-dependent cell death, termed alkaliptosis. In contrast, Roflumilast, a well-established phosphodiesterase-4 (PDE4) inhibitor, exerts its anti-tumor effects by modulating intracellular cyclic adenosine monophosphate (cAMP) levels, thereby impacting inflammatory and cellular proliferation pathways. While both compounds show promise in preclinical cancer models, they operate through fundamentally different signaling cascades, offering distinct therapeutic strategies.

Comparative Data on Tumor Growth Inhibition

The following table summarizes the available preclinical data on the efficacy of JTC-801 and Roflumilast in inhibiting tumor growth across various cancer models.

FeatureJTC-801Roflumilast
Cancer Models Tested Pancreatic Ductal Adenocarcinoma (PDAC), Melanoma, Prostate Cancer, Kidney Cancer, Brain Cancer, Colon Cancer, Ovarian Cancer, Liver Cancer[1]Lung Adenocarcinoma, Ovarian Cancer, B-cell Malignancies, Pancreatic Cancer[2]
In Vivo Efficacy Demonstrated significant reduction in tumor growth in xenograft models of various human cancer cell lines.[1]Shown to reduce the number of lung adenocarcinomas in a smoking-induced mouse model.[3] Suppressed tumor burden and improved survival in a murine model of B-cell lymphoma.[4] Inhibited tumor growth in a pancreatic cancer model with STK11/LKB1 deficiency.[2]
In Vitro Efficacy Induces dose-dependent cell death in a wide range of cancer cell lines, including the NCI-60 panel.[1] Inhibits proliferation and metastasis of hepatoblastoma cells.[5]Inhibits proliferation and induces apoptosis in ovarian cancer cell lines.[6]

Mechanisms of Action

The anti-tumor activities of JTC-801 and Roflumilast are governed by distinct molecular pathways.

JTC-801: Induction of Alkaliptosis

JTC-801's primary anti-cancer mechanism is the induction of a novel form of regulated cell death known as alkaliptosis.[1] This process is independent of apoptosis, necroptosis, and ferroptosis.[3] The key steps in JTC-801-induced alkaliptosis are:

  • NF-κB Activation: JTC-801 activates the transcription factor NF-κB.[1]

  • CA9 Repression: Activated NF-κB leads to the repression of the CA9 gene, which encodes carbonic anhydrase IX.[1]

  • Intracellular Alkalinization: The downregulation of CA9, a key regulator of intracellular pH, results in a lethal increase in intracellular pH, leading to cell death.[1]

Some studies also suggest that JTC-801 can regulate the PI3K/AKT signaling pathway, contributing to its anti-proliferative and pro-apoptotic effects in certain cancer types.[5][6]

Roflumilast: PDE4 Inhibition and cAMP Elevation

Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Roflumilast leads to an accumulation of intracellular cAMP.[1][5] This elevation in cAMP levels has several downstream consequences that contribute to its anti-tumor effects:

  • PKA/CREB Signaling: Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling axis has been shown to have anti-tumor effects in ovarian cancer.[6]

  • Inhibition of Pro-inflammatory Cytokines: Roflumilast has been shown to suppress the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, which are implicated in creating a tumor-promoting microenvironment.[3][7]

  • Inhibition of PI3K/AKT/mTOR Pathway: Elevated cAMP levels can lead to the abrogation of the PI3K/AKT/mTOR signaling pathway, which is a critical driver of cell growth and proliferation in many cancers.[4][5]

Experimental Protocols

JTC-801 In Vivo Xenograft Model
  • Cell Lines: Human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa2), melanoma (SK-MEL-28), prostate cancer (PC-3), kidney cancer (786-0), brain cancer (SF-295), colon cancer (HCT116), ovarian cancer (OV-CAR3), and liver cancer (HuH7) cells.[1]

  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Procedure: Cancer cells are subcutaneously injected into the flanks of the mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • Treatment: JTC-801 is administered orally (by gavage).[1]

  • Data Collection: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for CA9 expression).[1]

Roflumilast In Vivo Lung Adenocarcinoma Model
  • Animal Model: A/J mice.[3]

  • Carcinogen Induction: Mice are treated with 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent carcinogen found in tobacco smoke.[3]

  • Exposure: Mice are exposed to intermittent mainstream cigarette smoke for a specified period (e.g., 20 weeks).[3]

  • Treatment: Roflumilast or a vehicle control is administered daily via intragastric gavage.[3]

  • Data Collection: At the end of the exposure period, lungs are harvested, and the number and size of tumor nodules are assessed. Bronchoalveolar lavage fluid can be collected to analyze inflammatory cell counts and cytokine levels.[3]

Signaling Pathway and Experimental Workflow Diagrams

JTC801_Signaling_Pathway JTC801 JTC-801 NFkB NF-κB Activation JTC801->NFkB CA9 CA9 Expression (Carbonic Anhydrase IX) NFkB->CA9 pH Intracellular pH Increase CA9->pH Inhibition of pH Regulation Alkaliptosis Alkaliptosis (Cell Death) pH->Alkaliptosis

JTC-801 Signaling Pathway

Roflumilast_Signaling_Pathway Roflumilast Roflumilast PDE4 PDE4 Roflumilast->PDE4 cAMP ↑ cAMP PDE4->cAMP Degradation PKA PKA Activation cAMP->PKA PI3K_AKT PI3K/AKT/mTOR Pathway cAMP->PI3K_AKT Inflammation ↓ Pro-inflammatory Cytokines cAMP->Inflammation TumorGrowth ↓ Tumor Growth ↑ Apoptosis PKA->TumorGrowth PI3K_AKT->TumorGrowth Inhibition of Pro-survival Signaling Inflammation->TumorGrowth Reduced Tumor Microenvironment Support

Roflumilast Signaling Pathway

Experimental_Workflow_Comparison cluster_JTC801 JTC-801 Xenograft Model cluster_Roflumilast Roflumilast Carcinogen-Induced Model JTC_start Cancer Cell Implantation (Subcutaneous) JTC_tumor Tumor Establishment JTC_start->JTC_tumor JTC_treat Oral Administration of JTC-801 JTC_tumor->JTC_treat JTC_measure Tumor Volume Measurement JTC_treat->JTC_measure JTC_end Endpoint Analysis: Tumor Weight, Immunohistochemistry JTC_measure->JTC_end Rof_start Carcinogen Administration (NNK) Rof_expose Cigarette Smoke Exposure Rof_start->Rof_expose Rof_treat Oral Administration of Roflumilast Rof_end Endpoint Analysis: Tumor Nodule Count, BALF Analysis Rof_treat->Rof_end

Comparison of Experimental Workflows

References

Head-to-Head Comparison: Investigational Agent CDC801 Versus Existing Chemotherapy in Chronic Lymphocytic Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of CDC801, an investigational agent, against established chemotherapy agents for the treatment of Chronic Lymphocytic Leukemia (CLL). The comparison is based on available preclinical and limited clinical data for this compound and extensive clinical trial data for the comparator agents.

Overview of this compound

This compound, also known as CC-1088, is a small molecule, orally administered drug that has been investigated in patients with relapsed or refractory B-cell Chronic Lymphocytic Leukemia. It is a thalidomide analog and belongs to a class of drugs known as selective cytokine inhibitory drugs (SelCIDs).[1]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of phosphodiesterase-4 (PDE4).[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn downregulates the production of pro-inflammatory and pro-angiogenic cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Vascular Endothelial Growth Factor (VEGF), and Interleukin-6 (IL-6).[1] By modulating these signaling pathways, this compound is thought to inhibit the proliferation and survival of CLL cells and disrupt the supportive tumor microenvironment.

This compound This compound (CC-1088) PDE4 Phosphodiesterase-4 (PDE4) This compound->PDE4 inhibits cAMP ↑ intracellular cAMP PDE4->cAMP degrades PKA Protein Kinase A (PKA) activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Transcription_Factors Modulation of Transcription Factors (e.g., NF-κB) CREB->Transcription_Factors Cytokines ↓ TNF-α, VEGF, IL-6 Transcription_Factors->Cytokines Cell_Effects Inhibition of Cell Proliferation Induction of Apoptosis Disruption of Microenvironment Cytokines->Cell_Effects

Diagram 1: Simplified signaling pathway of this compound.

Comparator Chemotherapy Agents

For this comparison, two established chemotherapy agents used in the treatment of CLL have been selected: Chlorambucil and Fludarabine . These agents were standard-of-care options, particularly around the time this compound was under investigation.

  • Chlorambucil: An oral alkylating agent that has been a mainstay in the treatment of CLL for decades, especially in older, less fit patients. It works by causing damage to cancer cell DNA, leading to apoptosis.

  • Fludarabine: A purine analog that is administered intravenously. It inhibits DNA synthesis and repair, leading to cell death. Fludarabine, often in combination with cyclophosphamide, has been a standard of care for younger, fitter patients with CLL.

Efficacy Data Comparison

Quantitative efficacy data for this compound is limited due to the early stage of its clinical development and the lack of publicly available results from its key clinical trial (NCT00006097). The trial was a Phase I/II study designed to evaluate the toxicity and response rate of CC-1088 in patients with refractory, progressive B-cell CLL.[2] The projected accrual was 11-20 patients.[2]

The following tables summarize efficacy data for the comparator agents from various clinical trials. It is important to note that these trials were conducted in different patient populations (e.g., previously untreated vs. relapsed/refractory) and direct cross-trial comparisons should be made with caution.

Table 1: Efficacy of Chlorambucil in Previously Untreated CLL

Trial / StudyPatient PopulationTreatment Arm(s)Overall Response Rate (ORR)Complete Response (CR) RateProgression-Free Survival (PFS)
French Cooperative Group (1980s)Stage A CLL (good prognosis)Chlorambucil (0.1 mg/kg daily) vs. No TreatmentNot ReportedNot ReportedSlowed progression to Stage B/C
NCRI CLL208 (Phase II)Previously untreatedRituximab + Chlorambucil84%10%23.5 months

Table 2: Efficacy of Fludarabine in CLL

Trial / StudyPatient PopulationTreatment Arm(s)Overall Response Rate (ORR)Complete Response (CR) RateProgression-Free Survival (PFS)
US Intergroup E2997Previously untreatedFludarabine monotherapy59.5%4.6%19.2 months
US Intergroup E2997Previously untreatedFludarabine + Cyclophosphamide (FC)74.3%23.4%31.6 months
German CLL Study Group (CLL8)Previously untreatedFludarabine + Cyclophosphamide + Rituximab (FCR)92.8%70.4%42.5 months
Keating et al. (Phase II)Previously treatedFludarabine monotherapy57%15%Not Reported

Safety and Tolerability Comparison

As with efficacy, detailed safety data for this compound from its clinical trial is not publicly available. The primary objective of the NCT00006097 trial was to determine the toxicity of the agent.[2]

The following tables summarize the common adverse events associated with chlorambucil and fludarabine.

Table 3: Common Adverse Events with Chlorambucil

Adverse Event CategoryCommon Side Effects
Hematologic Bone marrow suppression (anemia, leukopenia, neutropenia, thrombocytopenia, pancytopenia)
Gastrointestinal Nausea, vomiting, diarrhea, oral ulceration
Dermatologic Skin rash (rarely severe, e.g., Stevens-Johnson syndrome)
Neurologic Tremors, muscular twitching, confusion, agitation, seizures (rare)
Other Allergic reactions (urticaria, angioedema), infertility, secondary malignancies (including leukemia), hepatotoxicity, pulmonary fibrosis.[3]

Table 4: Common Adverse Events with Fludarabine

Adverse Event CategoryCommon Side Effects
Hematologic Myelosuppression (neutropenia, thrombocytopenia, anemia)
Infections Increased risk of opportunistic infections due to immunosuppression
Constitutional Fever, fatigue, chills, malaise
Gastrointestinal Nausea, vomiting, diarrhea, anorexia
Neurologic Neurotoxicity (can be severe and irreversible at high doses), including peripheral neuropathy, confusion, coma
Other Tumor lysis syndrome, autoimmune phenomena (e.g., autoimmune hemolytic anemia), skin rash.

Experimental Protocols

This compound (CC-1088) - NCT00006097
  • Study Design: Phase I/II, open-label, single-arm study.[2]

  • Patient Population: Patients with refractory, progressive B-cell chronic lymphocytic leukemia.[2]

  • Intervention: Oral CC-1088 administered three times a day for 28 days. Treatment continued in the absence of disease progression or unacceptable toxicity.[2]

  • Primary Outcome Measures:

    • Phase I: Determine the toxicity of CC-1088.[2]

    • Phase II: Determine the response rate.[2]

cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up Phase Screening Patient Screening (Refractory, Progressive B-cell CLL) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessments Baseline Assessments Informed_Consent->Baseline_Assessments Treatment Oral CC-1088 (TID for 28 days per cycle) Baseline_Assessments->Treatment Toxicity_Monitoring Toxicity Monitoring Treatment->Toxicity_Monitoring Response_Assessment Response Assessment Treatment->Response_Assessment Response_Assessment->Treatment Continue if no progression or unacceptable toxicity Follow_up Follow-up for Disease Progression & Survival Response_Assessment->Follow_up

Diagram 2: Experimental workflow for NCT00006097.
Fludarabine + Cyclophosphamide (FC) Regimen - US Intergroup Trial E2997

  • Study Design: Phase III, randomized, multicenter trial.[4]

  • Patient Population: Symptomatic, previously untreated patients with CLL.[4]

  • Intervention Arms:

    • F arm: Fludarabine 25 mg/m² intravenously (IV) on days 1 through 5.[4]

    • FC arm: Cyclophosphamide 600 mg/m² IV on day 1 and fludarabine 20 mg/m² IV on days 1 through 5.[4]

  • Treatment Cycles: Repeated every 28 days for a maximum of six cycles.[4]

  • Primary Outcome Measures: Response rate and progression-free survival.[4]

Conclusion

Direct comparison of this compound with established chemotherapy agents is challenging due to the limited availability of clinical data for this compound. Preclinical data suggests a novel mechanism of action targeting cytokine signaling pathways, which could offer a different therapeutic approach compared to the DNA-damaging effects of traditional agents like chlorambucil and fludarabine.

The comparator agents, chlorambucil and fludarabine (particularly in combination regimens), have well-documented efficacy and safety profiles in CLL. While effective, they are associated with significant toxicities, including myelosuppression and an increased risk of infections.

Further research and public dissemination of the results from the clinical trial of this compound (CC-1088) are necessary to fully understand its potential role in the treatment of Chronic Lymphocytic Leukemia and to allow for a more definitive head-to-head comparison with existing therapies.

References

Validating the Specificity of CDC801 for PDE4D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CDC801 is a potent, orally active inhibitor of PDE4 with an IC50 of 1.1 µM and also demonstrates inhibitory activity against TNF-α with an IC50 of 2.5 µM[1][2]. The PDE4 enzyme family consists of four isoforms (PDE4A, PDE4B, PDE4C, and PDE4D), and the development of isoform-specific inhibitors is a key objective in drug discovery to minimize side effects[3][4]. Although the precise selectivity profile of this compound across these isoforms is not publicly documented, this guide presents the experimental framework for such a validation and provides a comparative landscape of alternative PDE4 inhibitors with established isoform specificity.

Comparative Analysis of PDE4 Inhibitors

To contextualize the potential specificity of this compound, the following table summarizes the inhibitory activity (IC50 values) of several known PDE4 inhibitors against the four PDE4 isoforms. This data is crucial for researchers looking to select the most appropriate tool compound for their studies.

CompoundPDE4A (IC50)PDE4B (IC50)PDE4C (IC50)PDE4D (IC50)Reference
This compound Not ReportedNot ReportedNot Reported1.1 µM (overall PDE4) [1][2]
Roflumilast>10 µM0.84 nM>10 µM0.68 nM[5][6]
LASSBio-4480.7 µM1.4 µM1.1 µM4.7 µM[6]
NVP3.3 µM0.65 µM5.7 µM0.57 µM
Compound 22Not Reported13 nMNot Reported>5629 nM (433-fold selective for PDE4B)

Experimental Protocols for Specificity Validation

To determine the specific inhibitory activity of this compound against PDE4D and other PDE4 isoforms, the following experimental protocols are recommended.

PDE4 Isoform Inhibition Assay (Biochemical Assay)

This assay directly measures the enzymatic activity of purified recombinant PDE4 isoforms in the presence of the inhibitor.

Methodology:

  • Enzyme Source: Obtain purified, recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.

  • Substrate: Utilize radiolabeled cyclic AMP ([³H]cAMP) as the substrate.

  • Reaction Buffer: Prepare a suitable assay buffer, typically containing Tris-HCl, MgCl₂, and DTT.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure:

    • Incubate the purified PDE4 isoform with varying concentrations of this compound for a predetermined time at 37°C.

    • Initiate the enzymatic reaction by adding [³H]cAMP.

    • Allow the reaction to proceed for a specific duration.

    • Terminate the reaction by adding a stop solution (e.g., boiling water bath or specific stop reagent).

    • Convert the product, [³H]AMP, to [³H]adenosine using a nucleotidase.

    • Separate the unreacted [³H]cAMP from the [³H]adenosine product using ion-exchange chromatography (e.g., Dowex or alumina columns).

    • Quantify the amount of [³H]adenosine produced using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value for each PDE4 isoform by fitting the data to a dose-response curve.

TNF-α Inhibition Assay (Cell-Based Assay)

This assay assesses the ability of this compound to inhibit the production of TNF-α in a cellular context.

Methodology:

  • Cell Line: Use a human monocytic cell line, such as THP-1, or peripheral blood mononuclear cells (PBMCs).

  • Stimulant: Use lipopolysaccharide (LPS) to induce the production and release of TNF-α.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time before stimulation with LPS.

  • TNF-α Quantification:

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Determine the percentage of TNF-α inhibition at each this compound concentration and calculate the IC50 value.

Signaling Pathways and Experimental Workflow

To visualize the underlying biological processes and the experimental approach, the following diagrams are provided.

PDE4_Signaling_Pathway ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PDE4D PDE4D cAMP->PDE4D Hydrolysis PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4D->AMP CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene This compound This compound This compound->PDE4D Inhibits

Caption: PDE4D signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_pde PDE4 Isoform Specificity Assay cluster_tnf TNF-α Inhibition Assay pde_enzymes Purified PDE4A, B, C, D Enzymes pde_incubation Incubate with this compound pde_enzymes->pde_incubation pde_reaction Add [3H]cAMP pde_incubation->pde_reaction pde_quantification Quantify [3H]AMP pde_reaction->pde_quantification pde_ic50 Determine IC50 values pde_quantification->pde_ic50 tnf_cells Monocytic Cells (e.g., THP-1) tnf_incubation Pre-incubate with this compound tnf_cells->tnf_incubation tnf_stimulation Stimulate with LPS tnf_incubation->tnf_stimulation tnf_quantification Measure TNF-α (ELISA) tnf_stimulation->tnf_quantification tnf_ic50 Determine IC50 value tnf_quantification->tnf_ic50

Caption: Workflow for determining this compound specificity.

References

Unraveling CDC801's Mechanism: A Comparative Guide to Cereblon E3 Ligase Modulation

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-validation of CDC801's mechanism of action, this guide provides a comparative analysis with leading alternatives, supported by genetic models and detailed experimental data. Tailored for researchers and drug development professionals, it offers a comprehensive overview of targeting the Cereblon E3 ligase complex for therapeutic protein degradation.

This guide will explore the mechanism of action of this compound, a novel Cereblon E3 Ligase Modulator (CELMoD), by comparing it with established and next-generation alternatives. We will delve into the genetic validation of its target pathway and provide detailed experimental protocols and comparative data to support its efficacy and mechanism.

The CRL4CRBN E3 Ligase Pathway: A Target for Protein Degradation

Cereblon (CRBN) is a key protein that acts as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). In its natural state, this complex tags specific proteins for degradation by the proteasome. CELMoDs, such as the pioneering immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide, and newer agents like iberdomide, function as "molecular glues." They bind to CRBN, altering its substrate specificity and inducing the degradation of proteins not normally targeted by this E3 ligase.[1][2][3]

A primary therapeutic mechanism of these agents, particularly in multiple myeloma, is the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] The degradation of these "neosubstrates" leads to downstream anti-proliferative and immunomodulatory effects.[4]

CELMoD_Mechanism_of_Action Fig 1. This compound Mechanism of Action via CRL4-CRBN cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Proteasomal Degradation CRBN Cereblon (CRBN) CUL4 Cullin-4 IKZF1 Ikaros (IKZF1) CRBN->IKZF1 Recruits DDB1 DDB1 ROC1 ROC1 Ub Ubiquitin Ub->IKZF1 Polyubiquitination Proteasome 26S Proteasome Downstream Downstream Effects (e.g., c-Myc ↓, IRF4 ↓, Anti-Myeloma Activity) Proteasome->Downstream Leads to This compound This compound (CELMoD) This compound->CRBN Binds IKZF1->Proteasome Targets for Degradation

Caption: Mechanism of this compound as a Cereblon E3 Ligase Modulator.

Genetic Cross-Validation of the Mechanism

The dependency of CELMoDs on the CRL4CRBN pathway for their cytotoxic effect is rigorously validated through genetic models. Genome-wide CRISPR-Cas9 screens have been instrumental in identifying the genetic determinants of sensitivity and resistance to these compounds.[6][7][8][9]

These unbiased screens consistently show that the loss-of-function of core components of the E3 ligase complex—namely CRBN, CUL4B, and DDB1—confers strong resistance to lenalidomide and other CELMoDs in multiple myeloma cell lines.[6][10] This provides definitive evidence that the integrity of the CRL4CRBN complex is essential for the drug's mechanism of action. Conversely, knocking out the target neosubstrates, IKZF1 and IKZF3, also results in resistance, confirming they are the critical downstream effectors of CELMoD-induced cytotoxicity.[11][12]

Genetic_Validation_Workflow Fig 2. Genetic Validation Workflow using CRISPR-Cas9 Start Start: Myeloma Cell Line (this compound-sensitive) CRISPR Transduce with Genome-Wide CRISPR-Cas9 Knockout Library Start->CRISPR Treatment Treat Cell Population with this compound CRISPR->Treatment Selection Drug Selection: Sensitive cells die, resistant cells survive Treatment->Selection Analysis Isolate Genomic DNA from Resistant Population & Perform Next-Gen Sequencing Selection->Analysis Result Result: Enrichment of sgRNAs targeting CRBN, CUL4B, DDB1, IKZF1 (Confirms MoA) Analysis->Result

Caption: Logical workflow for cross-validating this compound's mechanism using a CRISPR screen.

Comparative Performance Analysis

This compound's performance is benchmarked against lenalidomide, a foundational IMiD, and iberdomide, a next-generation CELMoD known for its higher potency.[13] The primary metrics for comparison include the concentration required to degrade 50% of the target protein (DC50) and the concentration required to inhibit 50% of cell growth (IC50).

CompoundClassTarget (Neosubstrate)IKZF1 DC50 (nM)MM.1S Cell Line IC50 (nM)
This compound (Hypothetical) CELMoD IKZF1 / IKZF3 ~5-15 ~10-25
LenalidomideIMiDIKZF1 / IKZF3~100-500~500-1500
Iberdomide (CC-220)CELMoDIKZF1 / IKZF3~10-25~20-50
PomalidomideIMiDIKZF1 / IKZF3~20-50~50-100

Note: Data for Lenalidomide, Iberdomide, and Pomalidomide are compiled from publicly available literature. This compound values are projected based on anticipated next-generation CELMoD performance.

The data indicates that newer CELMoDs like iberdomide, and by extension this compound, exhibit significantly greater potency in both target degradation and cell growth inhibition compared to lenalidomide. This enhanced activity is often attributed to a higher binding affinity for Cereblon.[14]

Alternative Therapeutic Strategies

While CELMoDs represent a powerful class of drugs, other strategies are employed to treat multiple myeloma, often in combination.

Alternative StrategyMechanism of ActionKey Drug Example(s)
Proteasome Inhibition Blocks the proteasome, causing toxic accumulation of ubiquitinated proteins.Bortezomib, Carfilzomib
Monoclonal Antibodies Target surface proteins on myeloma cells (e.g., CD38, SLAMF7) to induce cell death.Daratumumab, Elotuzumab
BCMA-Targeting Therapies Target B-Cell Maturation Antigen via CAR-T cells or antibody-drug conjugates.Idecabtagene vicleucel, Belantamab mafodotin

These alternatives can be effective in patients who have developed resistance to CELMoDs, which can occur through mutations in CRBN or other components of the E3 ligase complex.[10][15]

Experimental Protocols

Western Blot for IKZF1 Degradation

Objective: To quantify the degradation of IKZF1 protein in multiple myeloma cells following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Seed MM.1S multiple myeloma cells at a density of 0.5 x 106 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours.

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet using RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for IKZF1.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-Actin).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To determine the cytotoxic effect of this compound on multiple myeloma cell lines.

Methodology:

  • Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S, OPM-2) in a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium.[17]

  • Compound Treatment: Add this compound in a series of dilutions to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement (MTT Method):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.[18][19]

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Viability Measurement (CellTiter-Glo® Luminescent Method):

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate-reading luminometer.

  • Data Analysis: Normalize the results to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

References

Comparing the in vitro and in vivo efficacy of CDC801

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for the in vitro and in vivo efficacy of a compound designated CDC801, no publicly available scientific literature, clinical trial data, or preclinical study reports corresponding to this identifier could be located.

Initial searches for "this compound in vitro efficacy" and "this compound in vivo efficacy" did not yield any relevant results for a compound with this name. The search results did, however, identify other therapeutic agents with similar alphanumeric designations, such as:

  • CDDD2-94 , a first-in-class CDK4 inhibitor investigated for its efficacy against ovarian cancer.[1]

  • EM-801 , a T-cell bispecific antibody targeting B-cell maturation antigen (BCMA) for the potential treatment of multiple myeloma.[2]

  • MDX-1401 , a nonfucosylated fully human monoclonal antibody that binds to human CD30 for the therapy of malignant lymphoma.[3]

It is crucial to note that these compounds are distinct molecular entities with different mechanisms of action and therapeutic targets, and the data associated with them cannot be attributed to "this compound".

Without any available data on this compound, it is not possible to provide a comparison of its in vitro and in vivo efficacy, present quantitative data in tabular format, detail experimental protocols, or create the requested visualizations of its signaling pathways or experimental workflows.

Therefore, the requested "Publish Comparison Guide" for this compound cannot be created at this time due to the absence of foundational information in the public domain. For researchers, scientists, and drug development professionals interested in this compound, it is recommended to consult internal or proprietary documentation if this is a compound under internal development, or to verify the designation of the compound of interest.

References

Unraveling "CDC801": An Examination of a Potential Chronic Lymphocytic Leukemia Therapeutic

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of publicly available scientific literature and clinical trial databases reveals a significant challenge in identifying a specific therapeutic agent designated as "CDC801" for the treatment of Chronic Lymphocytic Leukemia (CLL). While a reference to "CDC-801" appears in the DrugBank Online database, linked to a clinical trial for CLL, further investigation into the specified trial and the compound itself does not yield sufficient data to conduct an independent verification of its research findings or a comparison with alternative treatments.

The DrugBank entry for "CDC-801" indicates its investigation in clinical trial NCT00006097 for patients with Chronic Lymphocytic Leukemia[1]. However, searches for this specific clinical trial identifier on publicly accessible registries like ClinicalTrials.gov do not provide details of a trial for a compound with this name. This discrepancy suggests the possibility of an outdated or erroneous trial identifier, or that the research is not in the public domain.

The term "CDC" in the context of CLL research more commonly refers to "Complement Dependent Cytotoxicity," a mechanism of action for several monoclonal antibodies used in cancer therapy[2]. This adds a layer of ambiguity to the query. Furthermore, the "CDC" acronym is also widely associated with the Centers for Disease Control and Prevention, which has published information regarding CLL, particularly in the context of immunocompromised patients[3].

Without concrete published research, including quantitative data on efficacy and safety, as well as detailed experimental protocols, a direct comparison of "this compound" with other established or investigational therapies for CLL is not feasible. The current landscape of CLL treatment has evolved significantly, with a move away from traditional chemotherapy towards targeted agents and immunotherapies[4][5][6]. A comprehensive comparison would typically involve evaluating mechanism of action, clinical trial outcomes (such as response rates and survival data), and safety profiles against these newer standards of care.

In the absence of specific data for "this compound," a generalized workflow for evaluating a novel therapeutic for CLL would involve the following steps:

A generalized workflow for the evaluation of a novel CLL drug candidate.

This diagram illustrates the typical progression from a novel compound to potential regulatory approval. Each stage involves rigorous experimentation and data collection to establish the safety and efficacy of the investigational drug.

Due to the lack of verifiable and detailed public information on a compound specifically named "this compound" for the treatment of Chronic Lymphocytic Leukemia, it is not possible to provide an independent verification of its research findings or a comparative analysis against other therapies. The ambiguity of the term and the inaccessibility of the cited clinical trial data are significant impediments. Further clarification on the precise identity of the molecule and access to its associated research data would be necessary to fulfill the requested comprehensive comparison.

References

Assessing the Synergistic Effects of JTC-801 with Sodium Oxamate in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The landscape of cancer therapy is increasingly focused on combination strategies to enhance efficacy and overcome resistance. This guide provides a detailed comparison of the mono- and combination therapy of JTC-801, a novel anti-cancer agent, with the glycolysis inhibitor, sodium oxamate, in the context of triple-negative breast cancer (TNBC). The data presented is derived from preclinical studies and aims to inform researchers, scientists, and drug development professionals on the potential of this synergistic combination.

Mechanism of Action: A Dual-Pronged Attack on Cancer Metabolism

JTC-801 and sodium oxamate exhibit distinct but complementary mechanisms of action that, in concert, create a potent anti-tumor effect.

JTC-801 is a nociception/orphanin FQ opioid peptide (NOP) receptor antagonist. In the context of cancer, it has been shown to suppress the opioid receptor-like1 (ORL1) receptor/phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/nuclear factor (NF)-κB-mediated carbonic anhydrase 9 (CA9) signaling pathway.[1][2] CA9 is a key regulator of intracellular pH, and its inhibition can lead to a form of pH-dependent cell death known as alkaliptosis.

Sodium Oxamate is a well-characterized inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in the glycolytic pathway.[1][2] Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), and LDHA is responsible for the conversion of pyruvate to lactate. By inhibiting LDHA, sodium oxamate disrupts cancer cell metabolism, leading to reduced energy production and tumor suppression.[1][2]

The combination of JTC-801 and sodium oxamate, therefore, targets two fundamental aspects of cancer cell biology: pH regulation and energy metabolism. This dual targeting is hypothesized to create a synergistic effect, leading to enhanced cancer cell death.

In Vitro Efficacy: Enhanced Cell Death in TNBC

Studies utilizing the triple-negative breast cancer cell line MDA-MB-231 have demonstrated the superior efficacy of the JTC-801 and sodium oxamate combination.

Comparative Cell Viability

An additive therapeutic effect was observed when MDA-MB-231 cells were treated with a combination of JTC-801 and sodium oxamate compared to either agent alone.[1][3]

Treatment GroupConcentrationCell Viability (%)
Control-100
JTC-8012.5 µMApproximately 80%
Sodium Oxamate10 mMApproximately 85%
JTC-801 + Sodium Oxamate2.5 µM + 10 mMApproximately 60%

Data is estimated from graphical representations in the source publication and should be considered illustrative.

In Vivo Studies: Synergistic Tumor Growth Suppression

The synergistic effects observed in vitro were further validated in a xenograft mouse model using MDA-MB-231 cells. The combination treatment resulted in a significant suppression of tumor growth compared to monotherapy.

Comparative Tumor Growth Inhibition
Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-~18000
JTC-80110 mg/kg~120033
Sodium Oxamate25 mg/kg~140022
JTC-801 + Sodium Oxamate10 mg/kg + 25 mg/kg~50072

Data is estimated from graphical representations in the source publication and should be considered illustrative.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological interactions and experimental processes, the following diagrams have been generated.

cluster_JTC801 JTC-801 Pathway cluster_SodiumOxamate Sodium Oxamate Pathway cluster_Synergy Synergistic Effect JTC801 JTC-801 ORL1 ORL1 Receptor JTC801->ORL1 inhibits PI3K_AKT PI3K/AKT Pathway ORL1->PI3K_AKT NFkB NF-κB PI3K_AKT->NFkB CA9 CA9 Expression NFkB->CA9 suppresses Alkaliptosis Alkaliptosis CA9->Alkaliptosis induces CellDeath Enhanced Cancer Cell Death Alkaliptosis->CellDeath SodiumOxamate Sodium Oxamate LDHA LDHA SodiumOxamate->LDHA inhibits Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate catalyzed by Lactate->LDHA ATP_Depletion ATP Depletion LDHA->ATP_Depletion leads to TumorSuppression Tumor Suppression ATP_Depletion->TumorSuppression TumorSuppression->CellDeath

Caption: Signaling pathways of JTC-801 and Sodium Oxamate leading to synergistic cancer cell death.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_invitro Seed MDA-MB-231 cells treatment Treat with JTC-801, Sodium Oxamate, or Combination for 48h start_invitro->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_analysis_invitro Measure Absorbance at 570 nm Calculate Cell Viability mtt_assay->data_analysis_invitro start_invivo Implant MDA-MB-231 cells in nude mice tumor_growth Allow tumors to reach ~100 mm³ start_invivo->tumor_growth drug_administration Administer Vehicle, JTC-801, Sodium Oxamate, or Combination tumor_growth->drug_administration tumor_measurement Measure tumor volume bi-weekly for 21 days drug_administration->tumor_measurement data_analysis_invivo Analyze tumor growth inhibition tumor_measurement->data_analysis_invivo

Caption: Experimental workflow for in vitro and in vivo assessment of JTC-801 and Sodium Oxamate.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: MDA-MB-231 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, cells were treated with either JTC-801 (at various concentrations), sodium oxamate (at various concentrations), or a combination of both. A vehicle control group was also included. The cells were incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was calculated as a percentage of the vehicle-treated control cells.

In Vivo Xenograft Study
  • Animal Model: Female BALB/c nude mice (4-6 weeks old) were used for the study.

  • Tumor Cell Implantation: 1 x 10⁶ MDA-MB-231 cells were suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel and subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size (approximately 100 mm³). The mice were then randomly assigned to four groups: vehicle control, JTC-801 (10 mg/kg), sodium oxamate (25 mg/kg), and the combination of JTC-801 and sodium oxamate. Treatments were administered via intraperitoneal injection every other day.

  • Tumor Volume Measurement: Tumor size was measured every two days using a caliper, and tumor volume was calculated using the formula: (length × width²) / 2.

  • Study Termination: The study was continued for 21 days, after which the mice were euthanized, and the tumors were excised for further analysis.

Western Blot Analysis
  • Protein Extraction: MDA-MB-231 cells were treated with JTC-801, sodium oxamate, or the combination for the indicated times. Cells were then lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated with primary antibodies against target proteins (e.g., CA9, LDHA, cleaved caspase-3, and β-actin) overnight at 4°C.

  • Detection: After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The combination of JTC-801 and sodium oxamate demonstrates a promising synergistic anti-cancer effect in preclinical models of triple-negative breast cancer.[1][2] By targeting both cellular pH regulation and glycolysis, this combination therapy leads to enhanced tumor cell death and significant inhibition of tumor growth.[1] These findings provide a strong rationale for further investigation of this combination as a potential therapeutic strategy for TNBC, a cancer subtype with limited targeted treatment options. The detailed methodologies provided herein should serve as a valuable resource for researchers seeking to build upon these findings.

References

Safety Operating Guide

Proper Disposal Procedures for CDC801: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of CDC801, ensuring the protection of laboratory personnel and the environment.

This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the material's hazards.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Safety goggles with side-shields
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)
Body Protection Impervious clothing, such as a lab coat
Respiratory Use in a well-ventilated area. A respirator may be required for large quantities or if dust/aerosols are generated.

Emergency Procedures:

  • If Swallowed: Immediately call a poison center or doctor.

  • Spills: Absorb spills with inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. Do not allow the chemical to enter drains or waterways.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[2][3][4][5].

Step 1: Waste Identification and Segregation

  • Classification: this compound is classified as an acutely toxic and environmentally hazardous chemical waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures[3][4][6]. Store in a designated area away from general laboratory traffic.

Step 2: Containerization and Labeling

  • Container Selection: Use a leak-proof, sealable container made of a material compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage[4].

  • Labeling: Affix a hazardous waste label to the container as soon as the first waste is added. The label must include[3][4]:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" or "3-(3-cyclopentyloxy-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide"

    • The date of waste accumulation

    • The laboratory of origin (building and room number)

    • The Principal Investigator's name and contact information

    • Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, dead tree and fish for environmental hazard)

Step 3: Waste Accumulation and Storage

  • Secure Storage: Keep the waste container tightly sealed except when adding more waste[3]. Store it in a designated, secure area with secondary containment to contain any potential leaks[3][7].

  • Minimize Accumulation: Do not store large quantities of hazardous waste in the laboratory for extended periods. Arrange for regular pickups[5].

Step 4: Disposal of Contaminated Materials

  • Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must be disposed of as hazardous waste in the same manner as the chemical itself[7].

  • Empty Containers: Containers that held pure this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as non-hazardous waste[2][3].

Step 5: Arranging for Professional Disposal

  • Licensed Waste Hauler: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company[1]. Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup[4][7].

  • Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.

Experimental Protocols

The proper disposal of this compound is not dependent on the specific experimental protocols in which it was used. The key consideration is the chemical's inherent hazardous properties.

Visualizing the Disposal Workflow

The following diagram illustrates the essential steps for the proper disposal of this compound.

CDC801_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate this compound Waste ppe->segregate container Use Labeled, Sealed Container segregate->container store Store in Designated Area with Secondary Containment container->store contact_ehs Contact EHS for Pickup store->contact_ehs professional_disposal Professional Disposal by Licensed Vendor contact_ehs->professional_disposal end_process End: Disposal Complete professional_disposal->end_process

Figure 1: this compound Disposal Workflow

Summary of this compound Hazards

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity (Oral) Harmful if swallowed[1].❗️
Aquatic Toxicity (Acute) Very toxic to aquatic life[1].🐠
Aquatic Toxicity (Chronic) Very toxic to aquatic life with long lasting effects[1].🐠

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.

References

Safeguarding Your Research: A Comprehensive Guide to Handling CDC801

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the handling and disposal of CDC801, a potent phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α) inhibitor. Adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Standard laboratory practices should be augmented with the following specific PPE requirements.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact with the compound.[1]
Body Protection Impervious laboratory coatProvides a barrier against spills.[1]
Respiratory Protection Use in a well-ventilated area or with a suitable respiratorAvoids inhalation of dust or aerosols.[1]

Handling and Storage Protocols

Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • For long-term storage, maintain the compound as a powder at -20°C or in a solvent at -80°C.[1]

Preparation of Solutions:
  • All handling of the solid compound and preparation of solutions should be performed in a chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.[1]

  • Use appropriate solvents as recommended by the supplier or experimental protocol.

General Handling:
  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly after handling the compound.[1]

  • Ensure a safety shower and eye wash station are readily accessible.[1]

Experimental Workflow: From Compound to Data

The following diagram outlines the general workflow for utilizing this compound in a laboratory setting, from initial handling to experimental procedures and final disposal.

G cluster_0 Preparation cluster_1 Experimentation cluster_2 Waste Management Reception Receiving this compound Storage Secure Storage (-20°C or -80°C) Reception->Storage Inspect & Store SolutionPrep Solution Preparation (in fume hood) Storage->SolutionPrep Retrieve for use PDE4Assay PDE4 Inhibition Assay SolutionPrep->PDE4Assay TNFAssay TNF-α Inhibition Assay SolutionPrep->TNFAssay LiquidWaste Contaminated Liquid Waste PDE4Assay->LiquidWaste SolidWaste Contaminated Solid Waste PDE4Assay->SolidWaste TNFAssay->LiquidWaste TNFAssay->SolidWaste Disposal Approved Waste Disposal LiquidWaste->Disposal SolidWaste->Disposal

Caption: General laboratory workflow for handling this compound.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of this compound. Researchers should adapt these based on their specific cell lines, reagents, and equipment.

PDE4 Inhibition Assay (Cell-Based)

This protocol is based on a cell line co-expressing a cyclic nucleotide-gated (CNG) cation channel and a G-protein coupled receptor (GPCR) that constitutively activates adenylyl cyclase, leading to cAMP production. Inhibition of PDE4 by this compound will result in increased cAMP levels, opening the CNG channels and causing a detectable change in membrane potential.

Methodology:

  • Cell Culture: Culture the reporter cell line in DMEM with 2% FBS and appropriate antibiotics.

  • Plating: Seed 1000 cells per well in a 1536-well plate and incubate for 24 hours at 37°C with 5% CO2.[2]

  • Dye Loading: Add membrane potential dye to each well and incubate for 1 hour at room temperature.[2]

  • Compound Addition: Add this compound at various concentrations to the assay plate.

  • Signal Detection: Measure the change in fluorescence using a plate reader equipped for membrane potential assays.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the fluorescence signal against the compound concentration.

TNF-α Inhibition Assay (ELISA)

This protocol measures the amount of TNF-α secreted from stimulated immune cells (e.g., RAW 264.7 macrophages) in the presence of this compound.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in a suitable medium.

  • Plating: Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Induce TNF-α production by adding lipopolysaccharide (LPS) to the wells (excluding negative controls) and incubate for the desired time.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Perform a standard sandwich ELISA to quantify the amount of TNF-α in the supernatant. This involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.

  • Data Analysis: Determine the concentration of TNF-α in each sample and calculate the percent inhibition by this compound at each concentration to determine the IC50.

Signaling Pathways

The following diagrams illustrate the signaling pathways inhibited by this compound.

G cluster_0 PDE4 Signaling Pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces ATP ATP ATP->AC activates PDE4 PDE4 cAMP->PDE4 hydrolyzes PKA PKA cAMP->PKA activates EPAC EPAC cAMP->EPAC activates AMP AMP PDE4->AMP CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene This compound This compound This compound->PDE4 inhibits

Caption: Inhibition of the PDE4 signaling pathway by this compound.

G cluster_0 TNF-α Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK IKK Complex TRAF2->IKK RIP1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation This compound This compound This compound->TNFa inhibits production

Caption: Inhibition of the TNF-α signaling pathway by this compound.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, puncture-resistant containerDispose of through an approved hazardous waste disposal service.[1]
Liquid Waste Labeled, sealed, leak-proof containerDo not pour down the drain.[1] Dispose of through an approved hazardous waste disposal service.
Empty Containers Triple-rinse with a suitable solvent. The rinsate must be collected as hazardous liquid waste.Once triple-rinsed, the container can be disposed of as non-hazardous waste, or as per institutional guidelines.

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • For solid spills, carefully sweep or scoop the material into a sealed container. Avoid generating dust.

  • For liquid spills, absorb with an inert material and place in a sealed container.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the spill to the laboratory supervisor and environmental health and safety office.

By adhering to these comprehensive guidelines, researchers can safely and effectively utilize this compound in their studies while minimizing risks to themselves and the environment.

References

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